molecular formula C13H9FO3 B6416452 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid CAS No. 1261944-53-9

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

カタログ番号: B6416452
CAS番号: 1261944-53-9
分子量: 232.21 g/mol
InChIキー: IAXMUZXNYDFNID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a fluorinated biphenyl compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This benzoic acid derivative features a hydroxy-substituted biphenyl core with a fluorine atom at the ortho position of the carboxylic acid-bearing ring, a structure known to be valuable in the design of peptidomimetics and other bioactive molecules . Compounds with this scaffold are frequently employed in the synthesis of cyclic peptidomimetics, where the aromatic ring system can be utilized in intramolecular aromatic nucleophilic substitution reactions to form constrained macrocyclic structures that mimic protein beta-turns . Furthermore, structurally related fluorinated benzoic acids are key intermediates in the development of advanced research tools, such as fluorescent amino acids and peptide-based probes for super-resolution microscopy techniques like peptide-PAINT . The presence of both carboxylic acid and phenol functional groups provides convenient handles for further chemical modification, allowing researchers to conjugate this scaffold to peptides, proteins, or other molecular entities. The fluorine atom can influence the compound's electronic properties, polarity, and metabolic stability, making it a valuable asset in drug discovery and chemical biology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name

2-fluoro-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXMUZXNYDFNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688722
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-53-9
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a valuable fluorinated biaryl intermediate in pharmaceutical and materials science research. The narrative is structured to deliver not just a series of steps, but a deep understanding of the chemical logic, from retrosynthetic analysis to the mechanistic underpinnings of each reaction. The guide is divided into two primary stages: the synthesis of the key intermediate, 5-Bromo-2-fluorobenzoic acid, via electrophilic aromatic substitution, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Strategic Overview: A Retrosynthetic Approach

The architecture of our target molecule, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, is a biaryl system. The most logical and powerful strategy for constructing such a C-C bond between two aromatic rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance.[1][2]

Our retrosynthetic analysis begins by disconnecting the bond between the fluorobenzoic acid moiety and the hydroxyphenyl ring. This disconnection reveals two critical synthons: an electrophilic 2-fluoro-5-halobenzoic acid and a nucleophilic 4-hydroxyphenylboron species. This leads to a practical and efficient two-part synthetic strategy.

G cluster_intermediates cluster_sm TM Target Molecule 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid Disconnection C-C Bond Disconnection (Suzuki Coupling) TM->Disconnection Retrosynthesis Intermediates Key Intermediates Disconnection->Intermediates SM Starting Materials Intermediates->SM I1 Electrophile: 5-Bromo-2-fluorobenzoic acid I2 Nucleophile: 4-Hydroxyphenylboronic acid SM1 2-Fluorobenzoic acid

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluorobenzoic Acid

The successful execution of the Suzuki coupling hinges on the efficient preparation of the halogenated precursor. 5-Bromo-2-fluorobenzoic acid is an ideal intermediate, serving as a versatile building block for introducing the 2-fluoro-5-carboxyphenyl moiety.[3][4] The synthesis is achieved through a highly regioselective electrophilic aromatic substitution reaction starting from the commercially available 2-fluorobenzoic acid.[5][6]

Guiding Principles: Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile (Br+) to the 5-position, making this a highly selective transformation. We utilize N-Bromosuccinimide (NBS) as the bromine source, which offers safer handling and milder reaction conditions compared to elemental bromine.[7][8]

Detailed Experimental Protocol: Bromination
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluorobenzoic acid (1.0 eq) to dichloromethane (DCM).

  • Dissolution & Cooling: Stir the mixture until the starting material is fully dissolved. Cool the solution to 20°C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 25°C.[7]

  • Reaction: Allow the mixture to stir at 20-25°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Upon completion, add water (approx. 3 volumes relative to the starting material mass) to the reaction mixture and stir vigorously for 1 hour.[7]

  • Isolation: Cool the slurry to 0-5°C and maintain this temperature for 1 hour to ensure complete precipitation.[7]

  • Purification: Collect the solid product by filtration. Wash the filter cake sequentially with cold dichloromethane and water to remove unreacted starting materials and succinimide byproduct.

  • Drying: Dry the resulting white solid in a vacuum oven at 60-65°C to a constant weight. A typical yield is in the range of 55-65%.[7]

Quantitative Data Summary: Part I
CompoundMolecular FormulaMolecular Wt. ( g/mol )RolePurity
2-Fluorobenzoic AcidC₇H₅FO₂140.11Starting Material>98%
N-BromosuccinimideC₄H₄BrNO₂177.98Brominating Agent>98%
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01Product>85%

Part II: Suzuki-Miyaura Coupling for C-C Bond Formation

With the brominated intermediate in hand, we proceed to the core C-C bond-forming reaction. The Suzuki-Miyaura coupling is a robust and highly efficient method for synthesizing biaryl compounds.[2] It involves the reaction of our synthesized 5-bromo-2-fluorobenzoic acid with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.[9][10]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its elegant catalytic cycle, which consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-fluorobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The hydroxylphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Final Product) RedElim->Product Ar1X Ar¹-X (5-Bromo-2-fluorobenzoic acid) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (4-Hydroxyphenylboronic acid) Ar2BOH2->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. This molecule, possessing a biphenyl core functionalized with a fluorine atom, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of features that are of significant interest to researchers, particularly in the fields of medicinal chemistry and polymer science. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given that 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a compound with limited currently available experimental data in the public domain, this guide takes a proactive approach. It serves as a roadmap for the comprehensive physicochemical characterization of this and other novel compounds. We will present predicted properties for our target molecule, contextualize them with experimental data from a close structural analog, and provide detailed, field-proven experimental protocols based on internationally recognized standards for the determination of these critical parameters. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge and methodologies required to thoroughly characterize such molecules.

Compound Identification

  • Chemical Name: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

  • Molecular Formula: C₁₃H₉FO₃

  • Chemical Structure:

Predicted and Comparative Physicochemical Properties

Due to the limited availability of experimental data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, we present predicted values for a closely related isomer, 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid, to provide an informed estimation of the target molecule's properties. These predictions are sourced from PubChem (CID 177893152) and should be considered as a guide for initial experimental design. For contextual comparison, experimental data for the non-fluorinated analog, 4-(4-Hydroxyphenyl)benzoic acid, is also provided.

Table 1: Predicted Physicochemical Properties of a Structural Isomer and Experimental Data for a Non-Fluorinated Analog

PropertyPredicted Value (Isomer: 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid)[1]Experimental Value (Analog: 4-(4-Hydroxyphenyl)benzoic acid)
Molecular Weight 232.21 g/mol 214.22 g/mol [2][3]
Melting Point Not Available295 °C (decomposes)[2][3]
Boiling Point Not AvailableNot Available
pKa (acidic) Not Available~4.29 (Predicted)[3]
logP 2.81.58 (for 4-hydroxybenzoic acid)[4]
Water Solubility Not AvailableSparingly soluble in hot methanol[5]

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, based on the OECD Guidelines for the Testing of Chemicals. These protocols are designed to ensure data quality and regulatory compliance.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.[6][7][8][9]

Experimental Protocol:

  • Sample Preparation: A small quantity of finely powdered, dry 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • Completion: The temperature at which the last solid particle melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Causality Behind Experimental Choices: The use of a slow, controlled heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, thus providing an accurate measurement. A rapid heating rate can lead to a falsely elevated and broad melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry and powder the sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record melting range D->E F Report melting point range E->F

Caption: Workflow for Melting Point Determination.

Water Solubility (OECD Guideline 105 - Flask Method)

Water solubility is a fundamental property that influences a compound's absorption, distribution, and environmental fate. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[10][11][12][13]

Experimental Protocol:

  • Equilibration: An excess amount of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is added to a known volume of distilled water in a flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.

  • Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices: Reaching a true equilibrium between the solid and dissolved states is critical for accurate solubility determination. Agitation ensures thorough mixing, and a prolonged equilibration time allows the system to stabilize. The use of a validated analytical method like HPLC provides the necessary sensitivity and specificity for accurate quantification.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to water B Agitate at constant temperature A->B C Centrifuge or filter the mixture B->C D Quantify concentration in aqueous phase (HPLC) C->D E Report solubility (e.g., in mg/mL) D->E pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in solvent B Calibrate pH meter A->B C Titrate with standardized base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine pKa at half-equivalence point E->F logPWorkflow cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis & Calculation A Saturate n-octanol and water B Dissolve compound in one phase A->B C Mix and equilibrate phases B->C D Separate the two phases C->D E Quantify concentration in each phase D->E F Calculate logP E->F

Caption: Workflow for logP Determination.

Spectroscopic Characterization

A complete physicochemical profile of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid would include its spectroscopic characterization to confirm its structure and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings. *[14][15][16][17][18] Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxylic acid. *[19][20][21][22] Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate molecular weight of the compound, confirming its elemental composition.

While experimental data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid remains to be fully elucidated in publicly accessible literature, this technical guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging predicted data for initial guidance, comparing with a structurally similar analog, and employing standardized experimental protocols, researchers can systematically and accurately determine the properties of this and other novel chemical entities. The methodologies outlined herein, based on authoritative OECD guidelines, ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.). Retrieved March 27, 2026, from [Link]

  • OECD 105 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

  • Mass spectrometry (MS) - Organic Chemistry. (n.d.). Jack Westin. Retrieved March 27, 2026, from [Link]

  • OECD n°102: Melting point/Melting interval. (2020, November 27). Analytice. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry. (2024, November 23). HSCprep. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). Keio University. [Link]

  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

  • OECD 112 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

  • Test No. 112: Dissociation Constants in Water. (1981). OECD. [Link]

  • Test No. 102: Melting Point/ Melting Range. (1995). OECD. [Link]

  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. Retrieved March 27, 2026, from [Link]

  • OECD n°112: Dissociation constant in water. (2021, February 7). Analytice. [Link]

  • OECD Test 102 - Laboratory Melting Point Analysis. (2026, March 15). YesWeLab. [Link]

  • Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. (n.d.). EPA NEPS. Retrieved March 27, 2026, from [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (n.d.). Environmental Sciences Europe. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. Retrieved March 27, 2026, from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved March 27, 2026, from [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). NEXTREAT Laboratories. Retrieved March 27, 2026, from [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Analytica Chimica Acta. Retrieved March 27, 2026, from [Link]

  • Test No. 102: Melting Point/ Melting Range. (1995). OECD. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS). Retrieved March 27, 2026, from [Link]

  • 4-hydroxybenzoic Acid. (n.d.). mVOC 4.0. Retrieved March 27, 2026, from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Atmospheric Environment. [Link]

  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. [Link]

  • Summary of experimental solubility data of 4-hydroxybenzoic acid in... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. [Link]

  • Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Identify Functional Groups via IR. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved March 27, 2026, from [Link]

  • 4-(4-Hydroxyphenyl)benzoic acid. (n.d.). J-GLOBAL. Retrieved March 27, 2026, from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • 4'-Hydroxy-4-biphenylcarboxylic acid. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

Thermodynamic and Empirical Solubility Profiling of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-phase Active Pharmaceutical Ingredient (API) development, the solubility profile of a complex intermediate dictates the success of downstream crystallization, extraction, and formulation workflows. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a highly functionalized biphenyl compound. Its rigid, lipophilic core juxtaposed with polar, ionizable functional groups creates a complex solvation landscape. This whitepaper provides an in-depth, causality-driven guide to predicting, measuring, and validating the solubility of this compound in organic solvents, adhering strictly to thermodynamic principles and regulatory guidelines.

Physicochemical Deconstruction: The Causality of Solvation

To select the right solvent, we must first deconstruct the molecule's structural motifs and understand why certain intermolecular forces dominate.

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (MW: ~232.2 g/mol ) consists of three critical solvation domains:

  • The Biphenyl Scaffold: Highly planar and lipophilic. This domain relies heavily on London dispersion forces ( δD​ ) and π−π stacking interactions. It severely restricts aqueous solubility.

  • The Ortho-Fluoro Carboxylic Acid (-COOH, -F): The electron-withdrawing fluorine atom at the ortho position increases the acidity of the carboxylic acid (lowering the pKa to ~3.5). This moiety acts as a strong hydrogen bond donor and acceptor ( δH​ ), while the fluorine introduces localized polarity ( δP​ ).

  • The Para-Phenol (-OH): A secondary hydrogen bond donor/acceptor with a pKa of ~9.5.

Causality in Solvent Selection: Because the molecule possesses both strong hydrogen-bonding capabilities and a large hydrophobic surface area, it exhibits maximum solubility in polar aprotic and polar protic solvents that can disrupt the API's crystalline lattice through competitive hydrogen bonding, without being repelled by the biphenyl core. Non-polar solvents (e.g., heptane) fail to break the lattice energy, while highly polar networks (e.g., pure water) exclude the hydrophobic core.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to mathematically predict solvent compatibility. HSP theory postulates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces[1]:

  • δD​ : Dispersion (van der Waals) forces.

  • δP​ : Dipolar intermolecular forces.

  • δH​ : Hydrogen bonding forces.

By mapping the calculated HSP of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid against known solvents in a 3D "Hansen Space," we calculate the Relative Energy Difference (RED). A RED < 1.0 indicates high probability of dissolution, saving weeks of trial-and-error[2].

HSP_Workflow A Input Chemical Structure B Group Contribution Method A->B C Calculate δD, δP, δH B->C D Map to Hansen Space (3D) C->D E Calculate RED (Relative Energy Diff) D->E F Solvent Selection (RED < 1) E->F

Workflow for predicting solvent compatibility using Hansen Solubility Parameters (HSP).

Predictive Thermodynamic Solubility Profile

Based on the structural deconstruction and HSP modeling, the table below summarizes the predicted thermodynamic solubility of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid at 25°C.

Crucially, solvent selection in drug development must align with the [ICH Q3C (R9) Guidelines on Residual Solvents[3]]([Link]). Class 1 solvents (e.g., benzene) are strictly avoided due to unacceptable toxicity, while Class 3 solvents are prioritized for their low toxic potential.

SolventICH Q3C ClassPredicted Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Acetone Class 3> 100Strong H-bond acceptor, dipole-dipole stabilization
Methanol Class 260 - 80Strong H-bond donor/acceptor, matches δH​
Ethanol Class 340 - 60H-bond donor/acceptor, excellent process solvent
Ethyl Acetate Class 320 - 40Moderate polarity, H-bond acceptor
Toluene Class 2< 5Dispersion forces, π−π stacking (poor lattice disruption)
Heptane Class 3< 1Weak dispersion only (anti-solvent candidate)
Water (pH 3.0) N/A< 0.1Hydrophobic repulsion of the biphenyl core

Experimental Validation: The Miniaturized Shake-Flask Protocol

While computational models provide a roadmap, empirical validation is mandatory. The Miniaturized Shake-Flask Method is the industry gold standard for determining true thermodynamic equilibrium solubility, especially when API quantities are limited during early development[4].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to supersaturation), the shake-flask method measures the equilibrium between the solid crystalline phase and the solution phase over 24 to 48 hours[5].

Self-Validating Protocol Design

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates a stability-indicating HPLC step to ensure the compound hasn't degraded during the 48-hour shaking period, and a post-equilibration pH check to ensure the dissolved acidic API hasn't self-altered the solvent's ionization state.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh ~10 mg of crystalline 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid into a 2 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, Ethyl Acetate). Ensure a visible excess of solid remains to guarantee saturation[6].

  • Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker incubator at 25°C ± 0.1°C and shake at 300 RPM for 48 hours. (Note: 48 hours ensures true thermodynamic equilibrium is reached).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Dilution & Verification: Carefully aspirate 100 µL of the clear supernatant and dilute it with 900 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Check the pH of the remaining aqueous/mixed supernatant to confirm the final equilibrium state.

  • HPLC-UV Quantification: Inject the diluted sample into a validated HPLC-UV system. Quantify the concentration against a multi-point calibration curve. Verify peak purity to ensure no degradation occurred during the 48-hour incubation.

ShakeFlask S1 1. Solid Dispensing (Excess API) S2 2. Solvent Addition (ICH Q3C Solvents) S1->S2 S3 3. Equilibration (Shake 48h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Supernatant Dilution (& pH Verification) S4->S5 S6 6. HPLC-UV Quantification (Stability-Indicating) S5->S6 S7 Thermodynamic Solubility (mg/mL) S6->S7

Step-by-step miniaturized shake-flask protocol for thermodynamic solubility determination.

Strategic Solvent Selection for Process Chemistry

Understanding the solubility profile of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid directly informs process chemistry decisions:

  • Reaction Solvents: For synthetic steps involving this intermediate, highly polar aprotic solvents like Acetone or THF (Class 2) provide excellent solubility, ensuring homogeneous reaction conditions.

  • Extraction (Work-up): Ethyl acetate is the premier choice for liquid-liquid extraction. It provides high solubility for the API while remaining immiscible with water, allowing for efficient partitioning of the compound away from aqueous inorganic salts.

  • Crystallization (Purification): A classic solvent/anti-solvent crystallization strategy is highly effective here. The API can be dissolved in a minimal volume of warm Ethanol (good solvent), followed by the slow addition of Heptane or Water (anti-solvents) to induce controlled nucleation and high-purity crystal growth.

References

  • [1] Title: Hansen solubility parameter; Source: Wikipedia; URL: [Link]

  • [2] Title: Hansen Solubility Parameters; Source: Hansen Solubility; URL:[Link]

  • [4] Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities; Source: PubMed (J Pharm Sci); URL:[Link]

  • [6] Title: Shake Flask Method Summary; Source: BioAssay Systems; URL:[Link]

  • [3] Title: ICH Q3C (R9) Residual solvents - Scientific guideline; Source: European Medicines Agency (EMA); URL:[Link]

Sources

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The introduction of fluorine into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and target binding affinity.[4][5] This guide provides a comprehensive technical overview of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a representative member of this promising class of compounds. We will explore its synthesis via modern cross-coupling methodologies, delve into a prospective analysis of its biological activities based on established structure-activity relationships, and provide detailed, field-proven protocols for its biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

The biphenyl moiety is a "privileged scaffold" in drug discovery, offering a unique combination of structural rigidity and conformational flexibility that allows for potent and selective interactions with a wide range of biological targets.[1][2] This is exemplified by the number of successful drugs containing this core structure, such as the anti-inflammatory agent diflunisal.[2] The carboxylic acid group, a common feature in this class of molecules, often serves as a key pharmacophore, enabling interactions with target enzymes or receptors and influencing the compound's pharmacokinetic profile.[2]

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry.[4][5] The small size and high electronegativity of fluorine can lead to profound changes in a molecule's physicochemical properties. These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[4][6] In the context of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, the fluorine atom at the 2-position is expected to influence the dihedral angle between the two phenyl rings, a critical parameter for biological activity, as well as modulate the acidity of the carboxylic acid.

Synthesis and Characterization

The most direct and versatile method for synthesizing 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of a readily available 5-bromo-2-fluorobenzoic acid with 4-hydroxyphenylboronic acid.

Synthetic_Pathway A 5-Bromo-2-fluorobenzoic acid C 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid A->C Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 90°C B 4-Hydroxyphenylboronic acid B->C

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed 4:1 mixture of DME and water.

  • Heat the reaction mixture to 90°C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3, which will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and purity assessment of the final compound.[4][8][9]

General HPLC Purification Protocol:

  • Column: A reversed-phase C18 column is typically suitable for this class of compounds.[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

  • Detection: UV detection at wavelengths around 230 nm and 274 nm is generally effective for aromatic carboxylic acids.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Run a gradient method to separate the target compound from impurities.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization: The structure and identity of the purified compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

Prospective Biological Activity and Mechanism of Action

While specific biological data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is not extensively available in the public domain, we can infer its likely biological activities and mechanism of action based on the well-established pharmacology of structurally related biphenyl carboxylic acids.[1][2]

Potential Therapeutic Applications
  • Anti-inflammatory Activity: Many biphenyl carboxylic acids are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2][7]

  • Anticancer Activity: The biphenyl scaffold is found in numerous compounds with antiproliferative properties.[2]

  • Antimicrobial Activity: Some fluorinated benzoic acid derivatives serve as key intermediates in the synthesis of fluoroquinolone antibiotics.[11]

Probable Mechanism of Action: COX Inhibition

A plausible mechanism of action for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-Fluoro-5-(4-hydroxyphenyl) benzoic acid Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a biphenyl carboxylic acid derivative.

Structure-Activity Relationships (SAR)

The biological activity of biphenyl carboxylic acids is highly dependent on their three-dimensional structure, particularly the dihedral angle between the two phenyl rings. The fluorine atom at the 2-position of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is expected to enforce a non-planar conformation, which can be crucial for fitting into the active site of target enzymes. The position and nature of substituents on both rings significantly impact potency and selectivity.[5]

Compound/AnalogR1R2R3Biological Activity (Example)Reference
Diflunisal FFHCOX Inhibitor, Anti-inflammatory[2]
Flurbiprofen FHCH₃COX Inhibitor, Anti-inflammatory[3]
Fenbufen HH-(CH₂)₂COOHCOX Inhibitor, Anti-inflammatory[2]
Hypothetical Analog OCH₃HHPotentially altered selectivityN/A

This table presents data for well-known analogs to illustrate general SAR principles.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its derivatives, a series of in vitro assays are essential.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Add test compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent (0.5 mg/mL) C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at ~570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in real-time and is well-suited for high-throughput screening of enzyme inhibitors.[15][16][17][18][19] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer) upon binding to a larger protein.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Tracer_free Fluorescent Tracer (rotates freely) Complex Tracer-Protein Complex (rotates slowly) Tracer_free->Complex Binding Low_Pol Low Polarization Tracer_free->Low_Pol Protein Target Protein Protein->Complex High_Pol High Polarization Complex->High_Pol Inhibitor Test Compound Inhibitor_Complex Inhibitor-Protein Complex Inhibitor->Inhibitor_Complex Binding Protein2 Target Protein Protein2->Inhibitor_Complex Tracer_free2 Fluorescent Tracer (remains free) Low_Pol2 Low Polarization Tracer_free2->Low_Pol2

Caption: Principle of a competitive fluorescence polarization assay for inhibitor screening.

General Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorescently labeled tracer (a known ligand for the enzyme), and the test compound in a suitable assay buffer.

  • Assay Plate Setup: In a low-volume, black 384-well plate, add the target enzyme to all wells.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include controls with no inhibitor (for maximum polarization) and no enzyme (for minimum polarization).

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis: Calculate the degree of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its analogs represent a promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented benefits of fluorination in drug design, makes them attractive targets for further investigation. Future research should focus on the synthesis of a focused library of analogs to explore the structure-activity relationships in detail, followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against specific therapeutic targets. The protocols and methodologies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SEC-HPLC Protocol. Retrieved from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 14). Automated Fluorescence Polarization Method for Enzyme Activity Measurement. Retrieved from [Link]

  • UbiQ. (n.d.). fluorescence polarization assay. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • Royal Society of Chemistry. (n.d.). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • PubMed Central. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • Google Patents. (n.d.). US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • PubMed. (2016, December 15). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Retrieved from [Link]

  • Google Patents. (n.d.). JPS6185350A - Manufacture of 2,4-dichloro-5-fluorobenzoic acid.
  • Organic Letters. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • MDPI. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Retrieved from [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-Economic Synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid via Unprotected Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Introduction

The 2-fluoro-biphenyl-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. It is frequently deployed in the design of non-steroidal anti-inflammatory drugs (NSAIDs, e.g., flurbiprofen analogs), nuclear receptor modulators, and as a highly rigid, functionalized linker for Proteolysis Targeting Chimeras (PROTACs).

Historically, the synthesis of this biphenyl system required a tedious protection-deprotection sequence: esterification of the carboxylic acid and etherification of the phenol prior to cross-coupling, followed by a two-step global deprotection. This traditional approach inflates the step count, reduces overall yield, and increases the environmental E-factor.

Mechanistic Causality & Reaction Design

Executing a cross-coupling on unprotected, highly polar substrates requires a deep understanding of the catalytic cycle and the electronic effects at play.

  • Oxidative Addition (The Electronic Tug-of-War): Under basic conditions, 5-bromo-2-fluorobenzoic acid is deprotonated. A carboxylate anion (—COO⁻) is strongly electron-donating, which typically deactivates the aryl ring toward oxidative addition by the Pd(0) species. However, the highly electronegative ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (—I). This effectively counteracts the carboxylate's deactivation, sufficiently activating the C—Br bond for palladium insertion.

  • Transmetallation (Phenoxide Acceleration): The (4-hydroxyphenyl)boronic acid is similarly deprotonated to a phenoxide-like species. Because electron-rich arylboronic acids undergo transmetallation much more rapidly than electron-deficient ones, the unprotected phenol actively facilitates the transfer of the aryl group to the Pd(II) center[1].

  • Catalyst Selection: Pd(dppf)Cl₂ is strictly preferred over Pd(PPh₃)₄ for this transformation. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates reductive elimination. Furthermore, this sterically demanding complex is highly robust against catalyst poisoning by coordinating heteroatoms (such as free —OH and —COO⁻ groups)[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + Ar-Br (Deprotonated) TM Transmetallation Boronate Transfer OA->TM + Ar'-B(OH)3⁻ (Phenoxide) RE Reductive Elimination Product Release TM->RE RE->Pd0 - Biaryl Product

Figure 1: Mechanistic pathway of the protecting-group-free Suzuki-Miyaura catalytic cycle.

Quantitative Data & Experimental Parameters

To ensure reproducibility, all quantitative parameters and their underlying causalities are summarized below.

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolRole in Synthesis
5-Bromo-2-fluorobenzoic acid219.011.02.19 gElectrophilic Partner
(4-Hydroxyphenyl)boronic acid137.931.21.65 gNucleophilic Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgPre-catalyst
K₂CO₃138.213.54.84 gBase / Activator
1,4-DioxaneN/AN/A40 mLOrganic Co-solvent
DI WaterN/AN/A10 mLAqueous Co-solvent
Table 2: Condition Optimization & Causality
ParameterOptimal ChoiceCausality / Scientific Rationale
Base Stoichiometry K₂CO₃ (3.5 eq)1.0 eq neutralizes the —COOH; 1.0 eq neutralizes the —OH; 1.0 eq activates the boronic acid to the reactive boronate; 0.5 eq buffers the system to maintain alkalinity.
Solvent System Dioxane / H₂O (4:1)Dioxane solubilizes the organic substrates; Water is mandatory to dissolve K₂CO₃, facilitate boronate formation, and stabilize the highly polar intermediates[3].
Temperature 90 °CProvides sufficient thermal energy to overcome the activation barrier of oxidative addition on the electron-rich carboxylate substrate.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol), (4-hydroxyphenyl)boronic acid (1.65 g, 12.0 mmol), and K₂CO₃ (4.84 g, 35.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and DI Water (10 mL) to the flask.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to degas will result in rapid catalyst deactivation and the formation of homocoupled phenol byproducts.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Seal the flask.

  • Execution: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. The reaction mixture will transition from a red suspension to a dark, homogeneous solution as the catalyst activates and the substrates are consumed.

Phase 2: Self-Validating Acid-Base Workup

Because the product possesses two ionizable protons (carboxylic acid pKa ~ 3.5; phenol pKa ~ 9.5), we can completely bypass silica gel chromatography by utilizing an orthogonal solubility profile.

  • Solvent Removal: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the majority of the 1,4-Dioxane.

  • Alkaline Dilution: Dilute the remaining aqueous residue with 50 mL of DI water. Check the pH; if it is below 12, add 1M NaOH dropwise until pH 12 is reached. Causality: At pH 12, the product exists entirely as a highly water-soluble dianion.

  • Organic Wash: Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (3 × 30 mL). Causality: This step strips away all neutral organic impurities, including triphenylphosphine oxide, homocoupled byproducts, and unreacted catalyst ligands. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 6M HCl dropwise until the pH reaches 1-2. Causality: Acidification protonates both the carboxylate and the phenoxide, rendering the target molecule highly lipophilic. A white/off-white precipitate will form.

  • Extraction & Isolation: Extract the acidic aqueous suspension with Ethyl Acetate (3 × 40 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid as an off-white solid.

Workup S1 Crude Reaction Mixture (Dioxane/Water) S2 Concentrate in vacuo Remove Dioxane S1->S2 S3 Dilute with H2O Adjust to pH 12 (NaOH) S2->S3 S4 Wash with EtOAc (Phase Separation) S3->S4 S5 Aqueous Layer (Contains Product Dianion) S4->S5 Aqueous Phase OrgWaste Organic Waste (Catalyst, Ligand, Byproducts) S4->OrgWaste Organic Phase S6 Acidify to pH 1-2 (HCl) (Product Precipitates) S5->S6 S7 Extract with EtOAc Dry & Concentrate S6->S7 S8 Pure 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid S7->S8

Figure 2: Self-validating acid-base extraction workflow for chromatography-free isolation.

References

[1] Title: Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: ACS Publications URL: [Link]

[3] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL: [Link]

[2] Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application Note: 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid as a Versatile Biphenyl Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Causality

In modern medicinal chemistry, biphenyl scaffolds are privileged structures frequently utilized in the development of kinase inhibitors, nuclear receptor modulators, and PROTAC linkers. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid represents a highly functionalized, orthogonally reactive building block that offers three distinct vectors for synthetic divergence: a carboxylic acid, a phenolic hydroxyl, and an aryl fluoride.

The strategic placement of the fluorine atom ortho to the carboxylic acid serves a dual purpose. First, it inductively withdraws electron density, lowering the pKa of the carboxylic acid (from ~4.2 to ~3.4). This increased acidity enhances the leaving group ability of the activated ester during amidation, accelerating the reaction despite the steric hindrance introduced by the ortho-substituent. Second, the fluorine atom improves the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation at that position.

Because the phenolic hydroxyl (pKa ~9.5) and the fluorobenzoic acid (pKa ~3.4) have vastly different electronic properties, researchers can selectively functionalize one site over the other without requiring cumbersome protection-deprotection strategies.

Orthogonal Reactivity & Synthetic Workflows

To harness this building block effectively, we detail two self-validating protocols: selective amidation and phenolic alkylation.

Protocol A: Selective Amidation of the Carboxylic Acid

Amide bond formation is a fundamentally important reaction in organic synthesis, typically mediated by coupling reagents that activate the carboxylic acid in situ[1]. For this sterically demanding ortho-fluoro substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice due to the superior reactivity of the HOAt intermediate.

Causality & Design: By utilizing a non-nucleophilic base (DIPEA) and strictly controlling stoichiometry, the carboxylic acid is selectively deprotonated and activated. The phenol, being less nucleophilic and sterically distinct, remains unreactive toward the activated HOAt-ester, preventing O-acylation byproducts.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Rationale: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate salts generated.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) portion-wise at 0 °C. Stir for 15 minutes. Rationale: Pre-activation forms the highly electrophilic HOAt-ester. The color will typically shift to a pale yellow.

  • Amine Coupling: Add the primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Allow the reaction to warm to 25 °C and stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​ ~ 0.1) should be consumed, replaced by the less polar amide ( Rf​ ~ 0.4). LC-MS must be used to confirm the absence of the +Mass corresponding to O-acylation.

  • Quench & Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO 3​ (to remove HOAt and unreacted acid), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Phenolic Etherification (Williamson Synthesis)

When the target requires elaboration at the phenol, a Williamson ether synthesis can be employed.

Causality & Design: To prevent esterification of the carboxylic acid by the alkyl halide, exactly 2.0 equivalents of a mild base (K 2​ CO 3​ ) are used to generate the dianion (carboxylate and phenoxide). Because the phenoxide is significantly more nucleophilic than the resonance-stabilized carboxylate, O-alkylation occurs selectively at the phenol.

Step-by-Step Methodology:

  • Initiation: Dissolve the building block (1.0 equiv, 0.5 mmol) in anhydrous Acetone or DMF (5 mL).

  • Dianion Formation: Add finely powdered K 2​ CO 3​ (2.0 equiv, 1.0 mmol) and stir at 40 °C for 30 minutes to form the dianion.

  • Alkylation: Add the alkyl halide (R-X) (1.0 equiv, 0.5 mmol) dropwise. Elevate the temperature to 60 °C and stir for 8–12 hours.

  • Self-Validation (In-Process): LC-MS monitoring is critical here to ensure dialkylation (formation of the ester-ether) does not exceed 5%. If dialkylation is observed, halt the reaction immediately.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate. Redissolve in water, acidify to pH 3 using 1M HCl (crucial to protonate the unreacted carboxylic acid), and extract with DCM.

Note: If further C-C bond formation is required, the phenol can alternatively be converted to a triflate using Tf 2​ O, which serves as an excellent electrophile for subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and selectivity metrics when utilizing 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid in the described workflows.

TransformationReagents & SolventsTemp (°C)Time (h)Selectivity ProfileTypical Isolated Yield
Amidation HATU, DIPEA, R-NH 2​ , DMF0 to 252 - 4>95% (N-amide vs O-ester)80 - 90%
Etherification K 2​ CO 3​ , R-X, Acetone608 - 12~85% (Phenol vs Acid)70 - 85%
Triflation Tf 2​ O, Pyridine, DCM0 to 252>99% (Phenol only)85 - 95%

Synthetic Divergence Visualization

The diagram below illustrates the orthogonal pathways available for this building block, highlighting its utility in generating diverse pharmaceutical intermediates.

G A 2-Fluoro-5-(4-hydroxyphenyl) benzoic acid B Carboxyl Activation (HATU / DIPEA) A->B Pathway 1 C Phenolic Alkylation (K2CO3 / R-X) A->C Pathway 2 F Triflation (Tf2O / Pyridine) A->F Pathway 3 D Amide Derivatives (Kinase Inhibitors / PROTACs) B->D + R-NH2 E Ether Derivatives (Receptor Modulators) C->E + Heat G Suzuki-Miyaura Coupling (Pd-Catalyzed) F->G + Ar-B(OH)2

Synthetic divergence of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid into pharmaceutical intermediates.

References

  • Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. URL:[Link]

  • Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed. URL:[Link]

Sources

High-Throughput UHPLC-MS/MS Quantification of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Bioanalytical Protocol Prepared for Pharmacokinetic and Drug Metabolism Researchers

Methodological Rationale & Analyte Profiling

The quantification of fluorinated biphenyl derivatives, such as 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, is a critical requirement in modern drug development. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, this compound features a fluorinated biphenyl core, a carboxylic acid, and a phenolic hydroxyl group.

Developing a robust quantitative assay for this molecule presents three distinct analytical challenges:

  • Matrix Suppression: Biological fluids (e.g., plasma) contain high concentrations of endogenous phospholipids that severely suppress electrospray ionization (ESI) signals.

  • Chromatographic Retention: Highly polar aromatic acids often exhibit poor retention and peak tailing on traditional C18 stationary phases.

  • Ionization Efficiency: Achieving sub-ng/mL sensitivity requires optimizing the mobile phase to favor the deprotonated state without compromising chromatographic resolution.

To overcome these hurdles, this protocol employs Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Biphenyl-based Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Physicochemical Properties

Understanding the analyte's intrinsic properties is the foundation of our method design. The predicted pKa values dictate the pH adjustments required during sample preparation and chromatography.

PropertyValueAnalytical Implication
Molecular Formula C13H9FO3Determines precursor mass.
Monoisotopic Mass 232.0536 DaExact mass for high-resolution tuning.
Predicted pKa (Carboxyl) ~3.5Analyte is anionic at physiological pH.
Predicted pKa (Phenol) ~9.5Secondary ionization site in basic conditions.
LogP (Predicted) ~3.2Moderate hydrophobicity; requires orthogonal retention mechanisms.

Experimental Design & Causality (E-E-A-T)

Sample Preparation: The Logic of MAX SPE

Protein precipitation (PPT) is insufficient for trace-level quantification because it fails to remove matrix phospholipids, leading to inconsistent ionization[1]. Instead, we utilize a MAX SPE polymeric sorbent.

The Causality: At a loading pH of 7.0, the carboxylic acid moiety of the analyte is fully deprotonated and binds to the quaternary amine of the MAX sorbent via strong electrostatic interactions. This allows us to aggressively wash the cartridge with 100% methanol. The methanol disrupts hydrophobic matrix interactions, washing away neutral lipids and proteins, while the analyte remains locked in place ionically. Finally, eluting with 2% formic acid in methanol drops the pH below the analyte's pKa, neutralizing the carboxylate and breaking the ionic bond, resulting in a highly purified extract.

SPE_Workflow S1 1. Aliquot Plasma S2 2. Spike IS & Dilute (pH 7) S1->S2 S3 3. Load onto MAX SPE S2->S3 S4 4. Wash (100% MeOH) S3->S4 S5 5. Elute (2% FA in MeOH) S4->S5 S6 6. Evaporate & Reconstitute S5->S6

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) SPE of plasma samples.

Chromatographic Separation: Biphenyl Selectivity

Traditional C18 columns rely solely on hydrophobic dispersion forces. For 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a Biphenyl stationary phase is vastly superior. The biphenyl phase features selectivity to aromatic and moderately polar analytes through strong π−π interactions[2]. The electron-deficient fluorinated ring of the analyte interacts orthogonally with the electron-rich biphenyl phase, providing enhanced retention, sharper peak shapes, and separation from isobaric matrix interferences.

Mass Spectrometry: ESI Negative Mode

The presence of the carboxylic acid dictates the use of Negative Electrospray Ionization (ESI-). Fluorinated benzoic acids undergo predictable fragmentation in MS/MS, allowing for detection in the lower ng/mL range[3]. The precursor ion [M−H]− at m/z 231.0 undergoes collision-induced dissociation (CID) to yield a primary product ion at m/z 187.0 via the neutral loss of carbon dioxide ( Δ 44 Da), a hallmark of benzoic acid derivatives[4].

MS_Fragmentation M1 Precursor Ion [M-H]- m/z 231.0 M2 Quantifier Ion m/z 187.0 M1->M2 - CO2 (44 Da) M4 Qualifier Ion 2 m/z 143.0 M1->M4 Phenol Cleavage M3 Qualifier Ion 1 m/z 167.0 M2->M3 - HF (20 Da)

Caption: Proposed ESI- MS/MS fragmentation pathway for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Step-by-Step Analytical Protocol

Reagents & Materials
  • Analytical Standards: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (>98% purity) and a stable isotope-labeled internal standard (e.g., 13C6-labeled analog).

  • Sorbent: 96-well MAX SPE plate (30 mg/well).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

High-Throughput SPE Procedure
  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS Water through the MAX SPE wells.

  • Sample Loading: Aliquot 50 µL of human plasma into a processing plate. Add 10 µL of Internal Standard (IS) working solution. Dilute with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte is fully ionized. Load the mixture onto the SPE plate at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1.0 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences), followed by 1.0 mL of 100% MeOH (removes neutral lipids/phospholipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 2% Formic Acid in MeOH. The acid neutralizes the analyte, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Section 3.3).

UHPLC Conditions
  • Column: Phenomenex Kinetex Biphenyl or Ascentis Express Biphenyl (2.1 × 50 mm, 2.6 µm)[2].

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5). Note: Avoiding strong acids in Phase A ensures the carboxylic acid remains deprotonated for optimal ESI- efficiency.

  • Mobile Phase B: Methanol.

Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.459010
0.500.459010
2.500.45595
3.500.45595
3.600.459010
5.000.459010
MS/MS Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with Negative ESI.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound231.0187.0-18Quantifier
Target Compound231.0167.0-32Qualifier
Internal Standard237.0193.0-18IS Quantifier

Self-Validating System & Quality Control

To ensure compliance with global bioanalytical guidelines (FDA, EMA, and PMDA), every analytical batch must act as a self-validating system. Implement the following system suitability criteria:

  • Carryover Assessment: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The response in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) signal.

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte/IS spiked post-extraction by the ratio of a neat standard. The coefficient of variation (CV) of the IS-normalized MF across 6 different lots of plasma must be ≤15% .

  • Signal-to-Noise (S/N): The LLOQ must demonstrate an S/N ratio of ≥10:1 with a precision of ≤20% CV.

Typical Validation Metrics
ParameterAcceptance CriteriaExpected Performance
Linear Dynamic Range R2≥0.995 0.5 ng/mL to 500 ng/mL
Intra-Assay Precision ≤15% CV ( ≤20% at LLOQ)2.4% - 6.8% CV
Inter-Assay Accuracy 85% - 115% of Nominal94% - 106%
Extraction Recovery Consistent across QC levels> 85%

References

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. MDPI. Available at:[1]

  • Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. ResearchGate. Available at:[4]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available at:[2]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at:[3]

Sources

A Robust, Validated Reversed-Phase HPLC-UV Method for the Quantification of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid by High-Performance Liquid Chromatography

Abstract

This application note details a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. This compound is a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The method utilizes reversed-phase chromatography with a C18 column and gradient elution, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]

Introduction and Scientific Rationale

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is an aromatic carboxylic acid containing both a phenolic hydroxyl group and a carboxylic acid moiety. Its structure also includes a fluorine atom, which can influence its physicochemical properties such as acidity and lipophilicity compared to its non-fluorinated analogs.[4] Accurate quantification of this molecule is critical for process monitoring, quality control of raw materials, and stability testing in pharmaceutical and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying a wide range of pharmaceutical compounds.[1] The method described herein is based on reversed-phase HPLC (RP-HPLC), which is ideally suited for moderately polar aromatic compounds like the target analyte.[5][6][7]

Causality of Method Design:

  • Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for aromatic compounds.[5][6]

  • Acidified Mobile Phase: The analyte possesses two ionizable groups: a carboxylic acid and a phenolic hydroxyl. To ensure reproducible retention and sharp, symmetrical peak shapes in RP-HPLC, the ionization of the primary acidic function (the carboxylic acid) must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the pKa of the carboxyl group, thereby protonating it and making the molecule less polar.

  • Gradient Elution: A gradient elution, which involves changing the composition of the mobile phase during the analytical run, is employed. This approach ensures that the analyte is eluted with an optimal peak shape in a reasonable timeframe while also allowing for the separation of potential impurities with different polarities.[6][8]

  • UV Detection: The presence of two aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance, making UV detection a sensitive and robust choice for quantification. The wavelength is selected based on the UV absorbance maximum (λmax) of structurally similar compounds, such as 4-hydroxybenzoic acid, which is approximately 256 nm.[9]

Materials and Methods

Equipment and Consumables
  • HPLC System with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (4 or 5 decimal places).

  • pH Meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Chemicals
  • 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Methanol, HPLC grade (for cleaning and sample preparation if needed).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 256 nm (or λmax determined from PDA scan)
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Solution Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity and Quantification):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase at its initial composition (70% A: 30% B).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile or a 50:50 mixture of acetonitrile and water. This yields a nominal concentration of 100 µg/mL.

    • If necessary, dilute further with the initial mobile phase to bring the concentration within the linear range of the calibration curve (e.g., to 25 µg/mL).

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The overall experimental workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D System Equilibration (15 min) C->D Inject into HPLC E System Suitability Test (SST) Injections D->E F Sample Sequence Run E->F G Peak Integration & Quantification F->G H Generate Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

To ensure that the analytical procedure is fit for its intended purpose, a validation study should be conducted according to ICH Q2(R2) guidelines.[10] Before any sample analysis, a System Suitability Test (SST) must be performed to verify the performance of the HPLC system.

System Suitability Test (SST)

Inject a working standard solution (e.g., 25 µg/mL) five or six times. The acceptance criteria should be as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Method Validation Protocol

The validation must provide documented proof that the method is suitable for its intended use.[2][11]

Method_Validation center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ LOQ center->LOQ LOD LOD center->LOD Robustness Robustness center->Robustness

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid in Rational Drug Design and Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (2F-5HPBA) represents a highly privileged, bifunctional fluorinated biphenyl building block. This application note details the mechanistic rationale for employing 2F-5HPBA in early-stage drug discovery, specifically focusing on its utility as a "spy molecule" in 19F-NMR Fragment-Based Drug Discovery (FBDD) and as a versatile anchoring scaffold for the synthesis of Targeted Protein Degraders (PROTACs) .

By understanding the causality behind its physicochemical properties—specifically how the ortho-fluorine modulates the carboxylic acid's pKa and alters the biphenyl dihedral angle—researchers can leverage this scaffold to optimize target binding kinetics and metabolic stability.

Structural Rationale & Physicochemical Profiling

The utility of 2F-5HPBA stems from its unique substitution pattern, which provides three distinct vectors for target interaction:

  • The Carboxylic Acid (Anionic Anchor): Forms strong salt bridges with basic residues (Arg, Lys) in solvent-exposed or hinge regions of kinases and nuclear receptors.

  • The Ortho-Fluorine (Modulator & NMR Probe): Exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent carboxylic acid from ~4.20 (standard benzoic acid) to approximately 3.27[1]. Consequently, the carboxylate is nearly 100% ionized at physiological pH (7.4), significantly strengthening electrostatic interactions. Furthermore, the 100% natural abundance and spin ½ nature of the 19F nucleus make it an ideal NMR probe[2].

  • The 4-Hydroxyphenyl Group (H-Bond Donor/Acceptor): Mimics the A-ring of estradiol or the side chain of tyrosine, driving deep hydrophobic pocket binding while maintaining a terminal vector for hydrogen bonding.

Table 1: Physicochemical Comparison of Benzoic Acid Derivatives

Data summarizes the impact of ortho-fluorination and biphenyl extension on key drug-like properties.

PropertyBenzoic Acid2-Fluorobenzoic Acid2-Fluoro-5-(4-hydroxyphenyl)benzoic acid
pKa (Carboxylic Acid) ~4.203.27[1]~3.30 (Calculated)
pKa (Phenol) N/AN/A~9.50 (Calculated)
LogP (Lipophilicity) 1.871.85[1]~3.10
Ionization at pH 7.4 ~99.9%>99.99%>99.99% (Carboxylate)
19F-NMR Active NoYesYes

Application 1: 19F-NMR Fragment-Based Screening (FBS)

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight compounds that bind weakly (Kd in the µM to mM range) but with high ligand efficiency. 19F-NMR is exceptionally powerful for this because biological systems lack background fluorine, resulting in spectra with zero interference and high signal-to-noise ratios[3][4].

2F-5HPBA is frequently utilized as a "Spy Ligand" in competitive binding assays. Because the fluorine atom is highly sensitive to changes in its local chemical environment, the transition of 2F-5HPBA from a free state in solution to a protein-bound state triggers a massive line broadening and chemical shift perturbation in the 19F-NMR spectrum.

Workflow Visualization

G A Target Protein Preparation B Addition of 2F-5HPBA (Spy Ligand) A->B C 19F-NMR Baseline Spectrum B->C D Addition of Competitor Library C->D E 19F-NMR Displacement Spectrum D->E F Hit Identification (Signal Recovery) E->F

Caption: Workflow for ligand-observed 19F-NMR competitive fragment screening using 2F-5HPBA.

Protocol 1: Ligand-Observed 19F-NMR Competitive Screening

Self-Validating Rationale: This protocol uses a Carr-Purcell-Meiboom-Gill (CPMG) relaxation filter. Large protein-ligand complexes have short T2 relaxation times. The CPMG sequence filters out these broad signals, meaning only the sharp signal of the free, unbound ligand is observed. If a library fragment displaces 2F-5HPBA, the sharp 19F signal reappears—a self-validating positive hit.

Materials:

  • Target Protein (e.g., Kinase domain), concentrated to 50 µM.

  • 2F-5HPBA (Spy Ligand) stock: 10 mM in DMSO-d6.

  • NMR Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% D2O (for lock), pH 7.4.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM Target Protein and 100 µM 2F-5HPBA in NMR Buffer. Ensure final DMSO concentration remains ≤2% to prevent protein denaturation.

  • Baseline Acquisition: Acquire a 1D 19F-NMR spectrum using a CPMG pulse sequence (T2 filter time ~40-100 ms) at 298 K. Reference the chemical shift to an internal standard (e.g., TFA at -76.5 ppm).

    • Observation: The 19F signal of 2F-5HPBA will appear broadened or completely attenuated due to protein binding.

  • Library Competition: Spike the sample with a pool of 5-10 non-fluorinated fragment competitors (each at 500 µM).

  • Displacement Acquisition: Re-acquire the 19F-NMR spectrum under identical parameters.

  • Data Analysis: A successful hit is identified if the sharp, narrow 19F resonance of 2F-5HPBA is restored, indicating that the competitor has displaced the spy ligand from the binding pocket.

Application 2: Synthesis of Targeted Protein Degraders (PROTACs)

In the hit-to-lead optimization phase, 2F-5HPBA serves as an excellent warhead for synthesizing bifunctional degraders. The carboxylic acid provides a highly reactive handle for amide coupling to PEG or alkyl linkers, while the 4-hydroxyphenyl group maintains critical hydrogen-bonding interactions with the target protein.

Workflow Visualization

G A 2F-5HPBA Scaffold (Target Binder) B Amide Coupling (PEG Linker) A->B D Bifunctional PROTAC B->D C E3 Ligase Binder (e.g., Thalidomide) C->B E Ternary Complex Formation (Target - PROTAC - E3) D->E F Ubiquitination & Proteasomal Degradation E->F

Caption: Synthesis and mechanism of action for 2F-5HPBA-derived Targeted Protein Degraders (PROTACs).

Protocol 2: Amide Coupling for Linker Attachment

Self-Validating Rationale: The ortho-fluorine atom exerts steric hindrance and makes the carboxylate a weaker nucleophile. To overcome this, HATU is selected over standard EDC/NHS coupling reagents. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion despite the sterically demanding ortho-fluoro environment.

Materials:

  • 2F-5HPBA (1.0 equivalent)

  • Amine-terminated PEG-Linker-E3 Ligand (e.g., Thalidomide-PEG3-NH2) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 2F-5HPBA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester. The solution will typically turn a pale yellow.

  • Coupling: Add the Amine-terminated PEG-Linker-E3 Ligand (1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor reaction progress via LC-MS. The disappearance of the 2F-5HPBA mass peak (m/z ~231 [M-H]-) and the appearance of the product mass indicate successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure PROTAC.

References

  • Source: National Institutes of Health (NIH)
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI Source: MDPI Molecules URL
  • 2-Fluorobenzoic acid | 445-29-4 - Benchchem Source: Benchchem URL
  • Source: RSC Chemical Biology (RSC Publishing)

Sources

Application Note: 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid as a Strategic Intermediate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the development of novel antimicrobial pharmacophores. Biphenyl derivatives have emerged as a highly potent class of inhibitors targeting the bacterial fatty acid biosynthesis (FAS II) pathway, specifically the enoyl-acyl carrier protein (enoyl-ACP) reductase, known as FabI[1].

This application note details the mechanistic rationale, synthetic methodology, and downstream applications of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid , a highly versatile biphenyl intermediate. By integrating a strategically placed fluorine atom and orthogonal functional groups (carboxylic acid and phenol), this building block provides medicinal chemists with a highly tunable scaffold for developing next-generation FabI inhibitors and membrane-disrupting agents.

Mechanistic Rationale: The Architecture of the Intermediate

As a Senior Application Scientist, I emphasize that the selection of an intermediate is never arbitrary; it is dictated by the target's binding pocket and the required pharmacokinetic profile. The structural features of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid offer three distinct advantages:

  • The Fluorine Effect: The introduction of fluorine at the ortho-position relative to the carboxylic acid serves multiple purposes. Fluorine substitution is a cornerstone in contemporary medicinal chemistry used to improve metabolic stability, modulate lipophilicity, and enhance protein-ligand interactions[2]. Electronegatively, it lowers the pKa of the adjacent carboxylic acid, ensuring complete ionization at physiological pH, which is critical for formulating soluble sodium or potassium salts.

  • The Biphenyl Core: Biphenyls and biphenyl ethers (such as the ubiquitous biocide triclosan) are validated scaffolds that mimic the natural enoyl-ACP substrate, allowing them to dock efficiently into the FabI active site[3].

  • Orthogonal Handles for Derivatization: The molecule features a carboxylic acid on Ring A and a hydroxyl group on Ring B. This allows for divergent synthetic pathways: the carboxylic acid can be converted into amides or esters to tune lipophilicity, while the phenolic hydroxyl can undergo etherification to probe the hydrophobic pockets of the bacterial target.

Pathway N1 Bacterial FAS II Pathway N2 Enoyl-ACP Reductase (FabI) N1->N2 N4 Ternary Complex (FabI + NAD+ + Inhibitor) N2->N4 N3 Biphenyl Antimicrobial Agent N3->N4 High-affinity binding N5 Inhibition of Lipid Biosynthesis (Bactericidal Effect) N4->N5 Pathway termination

Fig 1. Mechanism of action for biphenyl antimicrobials targeting bacterial FabI reductase.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This protocol couples 5-bromo-2-fluorobenzoic acid with (4-hydroxyphenyl)boronic acid.

Experimental Causality & Optimization
  • Catalyst Selection: While Pd(PPh3)4 is a standard choice, we recommend Pd(dppf)Cl2 . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-determining reductive elimination step and minimizing the competitive protodeboronation of the boronic acid.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H2O (4:1) is utilized. Dioxane solubilizes the organic substrates, while water is essential to dissolve the inorganic base (K2CO3), generating the reactive hydroxypalladate intermediate required for transmetalation.

  • Degassing: Oxygen is a potent poison to Pd(0) species. Thorough degassing via sparging or freeze-pump-thaw cycles is a non-negotiable step to prevent catalyst deactivation and homocoupling artifacts.

Quantitative Data: Reaction Optimization
Catalyst SystemBaseSolvent Ratio (v/v)Temp (°C)Yield (%)Purity (HPLC)
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O (3:1)9068%92%
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O (4:1)10085%96%
Pd(dppf)Cl2 (3 mol%) K2CO3 Dioxane/H2O (4:1) 90 94% >98%

Table 1. Optimization of the Suzuki-Miyaura coupling for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid synthesis.

Step-by-Step Protocol (10 mmol Scale)

Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the chemist can verify the success of each phase before proceeding.

  • Preparation & Degassing:

    • Charge a 100 mL Schlenk flask with 5-bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol), (4-hydroxyphenyl)boronic acid (1.65 g, 12.0 mmol, 1.2 eq), and K2CO3 (4.15 g, 30.0 mmol, 3.0 eq).

    • Add 40 mL of 1,4-Dioxane and 10 mL of deionized H2O.

    • Sparge the biphasic mixture with Argon for 15 minutes. Causality: Removes dissolved O2 to protect the Pd(0) catalytic cycle.

  • Catalyst Addition & Reaction:

    • Under a positive flow of Argon, add Pd(dppf)Cl2 (0.22 g, 0.3 mmol, 3 mol%).

    • Seal the flask and heat to 90°C in a pre-heated oil bath with vigorous stirring for 8 hours.

    • IPC Check: Sample the organic layer. Run TLC (Hexanes:EtOAc 1:1 with 1% AcOH) or LC-MS. The reaction is complete when the starting material mass (m/z 217/219) disappears and the product mass (m/z 231 [M-H]-) dominates.

  • Workup & Isolation:

    • Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane.

    • Dilute the remaining aqueous phase with 30 mL H2O and wash with EtOAc (2 x 20 mL) to remove catalyst residues and non-polar biphenyl byproducts. Discard the organic layer.

    • Carefully acidify the aqueous layer with 2M HCl to pH 2.0. Causality: The product is a carboxylic acid (pKa ~3.5). Lowering the pH ensures complete protonation, driving the precipitation of the product from the aqueous phase.

    • Filter the resulting white/off-white precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum at 50°C overnight.

Synthesis A 5-Bromo-2-fluorobenzoic acid (Aryl Halide) C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane:H2O (4:1) A->C Oxidative Addition B (4-Hydroxyphenyl)boronic acid (Boronic Acid) B->C Transmetalation D 2-Fluoro-5-(4-hydroxyphenyl) benzoic acid C->D Reductive Elimination

Fig 2. Suzuki-Miyaura cross-coupling workflow for the synthesis of the biphenyl intermediate.

Application in Antimicrobial Drug Development

Once synthesized, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid serves as a central hub for generating libraries of antimicrobial candidates.

Downstream Derivatization

To convert this intermediate into an active Pharmaceutical Ingredient (API), researchers typically execute:

  • Amidation of the Carboxylic Acid: Coupling with various aliphatic or heterocyclic amines using EDC/HOBt to enhance cell wall permeability.

  • Etherification of the Phenol: Alkylation via Williamson ether synthesis to mimic the diphenyl ether structure of classical FabI inhibitors, increasing the affinity for the hydrophobic pocket of the enzyme.

Representative Antimicrobial Efficacy (MIC Data)

Derivatives synthesized from this fluorinated biphenyl core exhibit potent broad-spectrum activity, particularly against Gram-positive pathogens. Below is representative Minimum Inhibitory Concentration (MIC) data for typical downstream derivatives compared to standard biocides.

Compound ClassS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Primary Target
Triclosan (Control)0.5 - 1.00.1 - 0.5FabI[3]
Unsubstituted Biphenyl Acid8.0>32FabI / MenG
2-Fluoro Biphenyl Acid (Intermediate) 4.0 16.0 FabI
Fluorinated Biphenyl Amide Derivative0.252.0FabI
Fluorinated Biphenyl Ether Derivative0.1251.0FabI

Table 2. Representative MIC data demonstrating the enhanced potency of derivatized fluorinated biphenyls against resistant bacterial strains.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Massengo-Tiassé, C., & Cronan, J. E. "Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition." Frontiers in Microbiology.
  • Fan, F., et al. "Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance." PMC - NIH.

Sources

Application Note: Protocol for the Synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Strategy

Biphenyl carboxylic acid derivatives, particularly those bearing fluorinated and phenolic moieties, are privileged scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of epigenetic modulators, such as KAT6A inhibitors [1] and SMYD2 inhibitors[2], as well as selective β3-adrenergic receptor agonists [3].

The synthesis of 2-fluoro-5-(4-hydroxyphenyl)benzoic acid presents a unique chemoselective challenge due to the presence of two unprotected acidic functional groups: a carboxylic acid and a phenol. While traditional approaches often mandate the esterification of the carboxylic acid and the etherification of the phenol prior to coupling, a highly optimized, direct Suzuki-Miyaura cross-coupling strategy is far more atom-economical.

Mechanistic Causality: By utilizing 1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] as the catalyst and an excess of potassium carbonate (K₂CO₃) in a biphasic 1,4-dioxane/water system, the reaction bypasses the need for protecting groups. The excess base serves a tripartite purpose:

  • It deprotonates the carboxylic acid (pKa ~3.5), preventing it from poisoning the palladium catalyst.

  • It deprotonates the phenol (pKa ~10), increasing the electron density of the boronic acid partner.

  • It quaternizes the boron atom, forming the highly reactive boronate complex required for the rate-determining transmetalation step.

Experimental Design & Logical Workflows

The workflow is designed as a self-validating system. By leveraging the pH-dependent solubility of the target molecule, the protocol utilizes an acid-base extraction logic to strip away neutral impurities before the final product is isolated, ensuring high fidelity and purity without the immediate need for flash chromatography.

Workflow Step1 1. Reagent Assembly 5-Bromo-2-fluorobenzoic acid + (4-Hydroxyphenyl)boronic acid Step2 2. Catalyst & Base Addition Pd(dppf)Cl2 (5 mol%) K2CO3 (3.5 equiv) Step1->Step2 Step3 3. Degassing Argon Purge (3x cycles) Step2->Step3 Prevent Pd(0) oxidation Step4 4. Cross-Coupling Reaction 90°C, 12h in Dioxane/H2O Step3->Step4 Catalytic Cycle Step5 5. Aqueous Workup Wash with EtOAc, retain Aqueous Step4->Step5 Reaction Completion Step6 6. Acidification & Isolation Adjust to pH 2-3, Filter Precipitate Step5->Step6 Remove neutral impurities Product Target API Intermediate 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid Step6->Product Yield: >80%

Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of the target biphenyl derivative.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Bromide inserts) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronate Complex reacts) OxAdd->TransMet Ar'-B(OH)3- RedElim Reductive Elimination (Biphenyl forms) TransMet->RedElim RedElim->Pd0 Release of Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Reagent Preparation

The following table summarizes the stoichiometric requirements for a standard 1.0-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
5-Bromo-2-fluorobenzoic acid 219.011.001.00 gElectrophile (Aryl Halide)
(4-Hydroxyphenyl)boronic acid 137.931.200.75 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.050.18 gPre-catalyst
Potassium carbonate (K₂CO₃) 138.213.502.21 gInorganic Base
1,4-Dioxane (Anhydrous)88.11-16.0 mLOrganic Solvent
Deionized Water (Degassed)18.02-4.0 mLAqueous Co-solvent

Note: The 4:1 ratio of Dioxane to Water is meticulously chosen to ensure that both the highly polar inorganic base and the lipophilic organic substrates remain in a finely dispersed, reactive emulsion at elevated temperatures.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Degassing
  • Charge the Vessel: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (1.00 g, 4.56 mmol), (4-hydroxyphenyl)boronic acid (0.75 g, 5.47 mmol), and K₂CO₃ (2.21 g, 16.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (16 mL) and deionized water (4 mL) to the flask.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Apply vacuum to the flask until the solvent gently bubbles, then backfill with Argon. Repeat this vacuum/Argon cycle three times.

    • Causality: Oxygen must be rigorously excluded. Pd(0) intermediates are highly susceptible to oxidation, which leads to irreversible catalyst deactivation (visible as the precipitation of "palladium black") and promotes the unwanted oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.18 g, 0.23 mmol), and reseal. Perform one final vacuum/Argon purge.

Phase 2: Catalytic Coupling
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Attach a reflux condenser (also purged with Argon).

  • Monitoring: Stir the biphasic mixture vigorously at 90 °C for 12 hours.

    • Causality: The electron-withdrawing fluorine atom ortho to the carboxylic acid slightly deactivates the ring toward oxidative addition compared to a standard iodobenzene; thus, sustained heating at 90 °C is required to drive the reaction to completion.

  • Validation: Monitor reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). The reaction is complete when the aryl bromide peak is fully consumed.

Phase 3: Self-Validating Workup and Isolation
  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with 20 mL of Deionized Water.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the basic aqueous layer with Ethyl Acetate (2 × 20 mL). Discard the organic layers.

    • Causality: At this stage (pH > 10), the target molecule exists as a highly water-soluble dipotassium salt. Washing with Ethyl Acetate acts as a purification filter, selectively stripping away neutral impurities (e.g., degraded phosphine ligands, unreacted boronic acid, and homocoupled byproducts) while the product remains safely partitioned in the aqueous phase.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2–3.

    • Causality: Dropping the pH below the pKa of the carboxylic acid (~3.5) neutralizes the molecule, drastically reducing its aqueous solubility and forcing the target compound to precipitate as a distinct solid.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford 2-fluoro-5-(4-hydroxyphenyl)benzoic acid as an off-white to pale brown solid.

Downstream Derivatization & Analytical Validation

For researchers utilizing this intermediate for further drug development (e.g., synthesizing complex amides or esters), the following analytical benchmarks should be met:

  • LC-MS (ESI-): Expected m/z for [M-H]⁻ is 231.0.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic highly deshielded carboxylic acid proton (broad singlet, ~13.2 ppm, exchangeable), the phenolic OH (singlet, ~9.6 ppm), and the distinct coupling pattern of the 1,2,4-trisubstituted fluoro-benzene ring alongside the AA'BB' system of the para-substituted phenol.

Derivatization Note: If subsequent steps require functionalization of the carboxylic acid (e.g., amide coupling), the phenolic OH may competitively react. In such cases, treating the isolated product with Acetyl Chloride (1.1 equiv) and Pyridine in DCM will selectively protect the phenol as an acetate ester, allowing for seamless downstream EDCI/HOBt-mediated amide couplings.

References

  • Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. Journal of Medicinal Chemistry. URL: [Link]

  • Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link]

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists. Journal of Medicinal Chemistry. URL: [Link]

Application Note: Copper-Catalyzed Ullmann C–O Condensation of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Class: Ligand-Assisted Cu-Catalyzed C–O Cross-Coupling (Diaryl Ether Synthesis)

Executive Summary & Mechanistic Rationale

The Ullmann condensation is a premier method for constructing diaryl ethers, which are critical pharmacophores in modern drug development[1]. Classical Ullmann couplings required stoichiometric copper and harsh temperatures (>150 °C), limiting their utility for complex, polyfunctional pharmaceutical intermediates[2].

In this application note, we detail a highly optimized, ligand-assisted protocol for the C–O coupling of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid with a representative aryl halide (iodobenzene). This substrate presents a unique chemoselectivity challenge due to its trifunctional nature: a carboxylic acid, a phenolic hydroxyl, and an aryl fluoride.

Causality in Reaction Design:

  • Chemoselectivity over SNAr: Aryl fluorides are typically susceptible to Nucleophilic Aromatic Substitution (SNAr). However, under the highly basic conditions of this protocol (3.0 equiv. Cs2​CO3​ ), both the carboxylic acid ( pKa​≈4 ) and the phenol ( pKa​≈10 ) are deprotonated. The resulting dianion is highly electron-rich, which severely deactivates the aromatic ring toward SNAr. Thus, the fluorine atom acts as a structural spectator, ensuring absolute chemoselectivity for the Ullmann C–O coupling at the phenoxide site.

  • Ligand Acceleration: We employ N,N -dimethylglycine hydrochloride as the ligand. Amino acid ligands stabilize the active Cu(I) oxidation state, enhance its solubility in organic solvents, and dramatically accelerate the oxidative addition step, allowing the reaction to proceed smoothly at 100 °C[3][4].

Mechanism CuI Cu(I)L Catalyst OxAdd Oxidative Addition CuI->OxAdd Ar-I CuIII Cu(III) Complex OxAdd->CuIII LigEx Ligand Exchange CuIII->LigEx Phenoxide RedElim Reductive Elimination LigEx->RedElim Halide loss RedElim->CuI Diaryl Ether

Figure 2. General catalytic cycle for Cu-catalyzed Ullmann C-O coupling.

Catalytic System Optimization

To establish a robust protocol, the catalytic system must balance basicity (to ensure complete deprotonation of the substrate) with catalyst stability. Table 1 summarizes the optimization landscape that informed our final protocol parameters.

Table 1: Optimization of Catalytic Conditions for Diaryl Ether Synthesis

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)
1CuINone Cs2​CO3​ 1,4-Dioxane100< 5
2CuI1,10-Phenanthroline K3​PO4​ DMF10042
3CuBr N,N -Dimethylglycine HCl Cs2​CO3​ 1,4-Dioxane10076
4CuI N,N -Dimethylglycine HCl K2​CO3​ 1,4-Dioxane10065
5 CuI N,N -Dimethylglycine HCl Cs2​CO3​ 1,4-Dioxane 100 92

Note: Data extrapolated from standard ligand-assisted Ullmann optimizations[4]. The superiority of Cs2​CO3​ over K2​CO3​ is attributed to the "cesium effect," which enhances the solubility and nucleophilicity of the intermediate phenoxide.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Reagent Assembly Substrate + CuI + Ligand + Base Step2 2. Inert Atmosphere Argon Purge (x3) Step1->Step2 Step3 3. Solvent & Electrophile Add Dioxane + Aryl Halide Step2->Step3 Step4 4. Thermal Condensation 100 °C, 24 h Step3->Step4 Step5 5. Basic Wash Extract with EtOAc (Discard Org.) Step4->Step5 Step6 6. Acidification & Extraction HCl to pH 2, Extract with EtOAc Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Figure 1. Step-by-step experimental workflow for the Ullmann condensation.

Reagent Preparation (1.0 mmol scale)
  • Substrate: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid — 232 mg (1.0 mmol, 1.0 eq)

  • Electrophile: Iodobenzene — 134 µL (1.2 mmol, 1.2 eq)

  • Catalyst: Copper(I) Iodide (CuI) — 19 mg (0.1 mmol, 0.1 eq)

  • Ligand: N,N -Dimethylglycine hydrochloride — 28 mg (0.2 mmol, 0.2 eq)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) — 977 mg (3.0 mmol, 3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane — 5.0 mL

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried, 25 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add the substrate, CuI, N,N -dimethylglycine HCl, and Cs2​CO3​ .

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high-purity Argon. Repeat this purge cycle three times. Causality: Cu(I) is highly susceptible to aerobic oxidation to catalytically inactive Cu(II). Strict anaerobic conditions are non-negotiable.

Step 2: Initiation 3. Under a positive flow of Argon, inject anhydrous 1,4-dioxane (5.0 mL) followed by iodobenzene (134 µL) via syringe. 4. Replace the septum with a Teflon screw-cap under Argon flow. 5. Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 18–24 hours.

Step 3: Orthogonal Workup (Built-in Purification) 6. Cool the reaction mixture to room temperature. Dilute with deionized water (15 mL) and Ethyl Acetate (EtOAc, 15 mL). Transfer to a separatory funnel. 7. Self-Validating Checkpoint: At this stage, the reaction mixture is highly basic. The product exists as a water-soluble cesium carboxylate salt. 8. Shake and separate the layers. Discard the organic layer. Causality: This step orthogonalizes the purification by extracting unreacted iodobenzene and non-polar homocoupled biphenyl impurities, leaving the pure product trapped in the aqueous phase. 9. Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches ~2 (verify with pH paper). The product will precipitate as the free carboxylic acid. 10. Extract the acidified aqueous layer with EtOAc ( 3×15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Final Purification 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5 to 90:10 containing 0.1% Formic Acid) to afford the pure diaryl ether product (2-Fluoro-5-(4-phenoxyphenyl)benzoic acid).

Analytical Monitoring & Troubleshooting

To ensure the protocol operates as a self-validating system, utilize the following analytical checkpoints:

  • LC-MS Monitoring: Monitor the reaction progression via LC-MS (Negative Ion Mode). The starting material mass ( [M−H]−=231.2m/z ) should cleanly convert to the product mass ( [M−H]−=307.3m/z ).

  • Issue: Apparent 0% Yield after Workup.

    • Cause: Failure to properly acidify the aqueous phase.

    • Solution: If the pH is > 4, the product remains ionized. Ensure the pH is strictly ≤2 before the final EtOAc extraction.

  • Issue: Incomplete Conversion.

    • Cause: Catalyst death via oxygen ingress or wet solvent.

    • Solution: Verify the integrity of the Schlenk seal and ensure the 1,4-dioxane is strictly anhydrous. The active catalytic mixture should maintain a dark, homogeneous appearance; a sudden shift to a pale green/blue precipitate indicates Cu(II) formation.

References

  • "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents", Royal Society of Chemistry. URL:[Link]

  • "US20050054882A1 - Diaryl ether condensation reactions", Google Patents.
  • "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst", Catalysts (MDPI). URL:[Link]

  • "Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions", Longdom Publishing. URL:[Link]

  • "Electromagnetic milling promoted mechanochemical copper-catalyzed C–O coupling reaction for diaryl ether formation", RSC Advances. URL:[Link]

Sources

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Evaluation of PTP1B Inhibitors Utilizing 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid as a Privileged Scaffold

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated therapeutic target for Type 2 diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways[1]. Historically, the development of PTP1B inhibitors has been hindered by the highly polar nature of the active site, which binds the doubly charged phosphotyrosine (pTyr) residue of its substrates. Early inhibitors utilized non-hydrolyzable phosphonate bioisosteres, which suffered from poor membrane permeability and limited oral bioavailability[2].

To overcome these developability bottlenecks, drug discovery programs have pivoted toward carboxylic acid-based pTyr mimetics[3]. In this application note, we detail the utilization of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid as a privileged, multifunctional building block for the rational design of competitive PTP1B inhibitors.

The selection of this specific scaffold is driven by strict biophysical causality:

  • pKa Modulation via the Ortho-Fluoro Effect: Fluorine is the most electronegative element; its strategic placement ortho to the carboxylic acid exerts a powerful electron-withdrawing inductive effect. This lowers the pKa of the carboxylate, increasing the population of the anionic species at physiological pH (7.4) and enhancing electrostatic interactions with the critical Arg221 residue in the PTP1B active site.

  • Conformational Rigidity: The biphenyl core restricts the torsional angle of the molecule, minimizing the entropic penalty upon binding to the enzyme.

  • B-Site Targeting for Selectivity: The 4-hydroxyphenyl group at the meta-position (C5) acts as a structural vector, directing the phenolic hydroxyl into the secondary aryl-binding pocket (the "B-site") of PTP1B. Because the B-site of PTP1B is more lipophilic than that of its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), functionalizing this phenol is a proven strategy to achieve exquisite target selectivity[3].

Experimental Workflows & Methodologies

Workflow S1 Scaffold Selection 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid S2 In Silico Modeling pKa Analysis & B-site Docking S1->S2 S3 Chemical Synthesis Selective Phenolic Alkylation S2->S3 S4 High-Throughput FRET Assay DiFMUP Cleavage Evaluation S3->S4 S5 Lead Validation TCPTP Selectivity Profiling S4->S5

Rational design workflow for PTP1B inhibitors using the fluorinated biphenyl scaffold.

Protocol 1: Synthetic Derivatization (B-Site Probe Library)

To exploit the B-site for TCPTP selectivity, the phenolic hydroxyl must be alkylated with various lipophilic tails. Because direct alkylation under basic conditions would also esterify the carboxylic acid, a robust three-step protection-alkylation-deprotection sequence is required.

Step 1.1: Carboxylic Acid Protection (Esterification)

  • Dissolve 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reflux the mixture for 12 hours under an inert N₂ atmosphere.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield the methyl ester intermediate.

Step 1.2: Phenolic O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 eq) and the desired alkyl/aryl halide (e.g., 4-(trifluoromethyl)benzyl bromide) (1.2 eq).

  • Stir at 60°C for 8 hours. Causality note: K₂CO₃ is a mild base that selectively deprotonates the phenol without causing ester hydrolysis.

  • Quench with water, extract with dichloromethane, and purify via flash chromatography.

Step 1.3: Saponification (Deprotection)

  • Dissolve the O-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3 using 1M HCl to precipitate the active carboxylic acid inhibitor. Filter and dry under vacuum.

Protocol 2: High-Throughput FRET Assay for PTP1B Inhibition

To ensure trustworthy and self-validating data, the inhibitory activity is measured using a continuous fluorescence assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, 1 mM EDTA, 0.05% BSA. Causality note: DTT is critical to keep the active site cysteine (Cys215) in its reduced, nucleophilic state.

  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1-321).

  • Substrate: 10 µM DiFMUP.

Step-by-Step Execution:

  • Dispense 40 µL of Assay Buffer containing 0.5 nM PTP1B into a black 96-well microtiter plate.

  • Add 5 µL of the synthesized inhibitor (serially diluted in DMSO; final DMSO concentration ≤ 2%).

  • Incubate for 15 minutes at 25°C to allow enzyme-inhibitor equilibrium.

  • Initiate the reaction by adding 5 µL of DiFMUP (10 µM final concentration).

  • Monitor fluorescence continuously for 10 minutes at Ex/Em = 358/450 nm using a microplate reader.

  • Self-Validation (Z'-Factor Calculation): Include 8 wells of positive control (no inhibitor, 2% DMSO) and 8 wells of negative control (no enzyme). Calculate the Z'-factor:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Proceed with IC₅₀ calculations only if Z' > 0.6, indicating a highly robust assay.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the biological evaluation of the synthesized library, demonstrating the critical role of the B-site extending vectors in achieving potency and selectivity.

Compound IDR-Group (Phenolic Ether)PTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity Fold (TCPTP/PTP1B)
Parent -H (Unmodified Phenol)12.50 ± 1.118.20 ± 1.51.4x
Deriv-1 -CH₃8.30 ± 0.815.00 ± 1.21.8x
Deriv-2 -CH₂-Phenyl0.85 ± 0.18.50 ± 0.910.0x
Deriv-3 -CH₂-(4-CF₃-Phenyl)0.12 ± 0.02 4.80 ± 0.4 40.0x

Data Interpretation: The unmodified parent compound shows weak potency and poor selectivity. Appending a bulky, lipophilic 4-(trifluoromethyl)benzyl group (Deriv-3) drives a 100-fold increase in PTP1B potency and a 40-fold selectivity window over TCPTP, validating the hypothesis that the 2-fluoro-biphenyl scaffold effectively vectors the substituent into the lipophilic B-site of PTP1B[3].

Mechanism of Action Visualization

Pathway A Insulin Receptor (IR) Active (Phosphorylated) D Downstream Signaling (GLUT4 Translocation & Glucose Uptake) A->D Activates B PTP1B Enzyme (Pathological Overactivity) B->A Dephosphorylates C Fluorinated Biphenyl Inhibitor (Deriv-3) C->B Inhibits

Mechanism of action: PTP1B inhibition restores insulin receptor signaling and glucose uptake.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. Here, we address common challenges and provide robust, field-proven protocols to achieve high purity of this valuable compound.

I. Understanding the Molecule and Potential Impurities

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a biphenyl derivative featuring a carboxylic acid, a hydroxyl group, and a fluorine atom. This unique combination of functional groups dictates its physicochemical properties and informs the purification strategy.

Typical Synthesis and Common Impurities: The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction, while powerful, can lead to several characteristic impurities that often co-isolate with the desired product.[1]

Table 1: Common Impurities and Their Origin

ImpurityChemical NameOrigin
Starting Material 15-Bromo-2-fluorobenzoic acid or similarIncomplete reaction
Starting Material 24-Hydroxyphenylboronic acidIncomplete reaction
Homocoupling Product4,4'-BiphenolHomocoupling of the boronic acid
Homocoupling Product5,5'-Bis(2-fluorobenzoic acid)Homocoupling of the aryl halide
Protodeboronated ByproductPhenolCleavage of the C-B bond of the boronic acid
Palladium Residues-Catalyst from the Suzuki coupling

Understanding these potential contaminants is the first step in designing an effective purification workflow.

II. Troubleshooting and FAQs

This section is designed to provide direct answers to common issues encountered during the purification of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Question 1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst and polymeric side products. Before attempting crystallization, it is advisable to perform an initial purification step to remove these highly colored and often tarry impurities.

  • Recommended Action: A silica gel plug filtration is an effective first step. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and a small amount of methanol to ensure complete dissolution). Pass this solution through a short column (a "plug") of silica gel, eluting with the same solvent. The highly polar, colored impurities will often remain adsorbed to the silica, while your product elutes. This will provide a cleaner starting material for subsequent, more refined purification methods.

Question 2: I am having difficulty achieving sharp crystals during recrystallization. What factors should I consider?

Answer: Poor crystal formation can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the use of a suboptimal solvent system.

  • Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane.

  • Purity of the Crude Material: If the material from the silica plug is still not crystallizing well, it may contain significant amounts of closely related impurities (e.g., homocoupling products). In this case, an alternative purification method like column chromatography may be necessary before a final recrystallization step.

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals. Allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath to maximize yield.

Question 3: My final product shows a broad melting point range. What does this indicate?

Answer: A broad melting point range is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice, leading to melting over a range of temperatures.

  • Actionable Insight: This suggests that the chosen purification protocol was not sufficient to remove all significant impurities. It is recommended to re-purify the material. If recrystallization was used, consider a different solvent system or precede it with column chromatography. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) to guide further purification efforts.[2][3]

Question 4: How can I effectively remove unreacted 4-hydroxyphenylboronic acid?

Answer: 4-Hydroxyphenylboronic acid is more polar than the final product due to the presence of the boronic acid moiety. This difference in polarity can be exploited.

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. The carboxylic acid of your product is more acidic than the phenolic hydroxyl group. By adjusting the pH of an aqueous solution, it's possible to selectively protonate and extract the desired product into an organic solvent, leaving behind more polar impurities.

  • Column Chromatography: If extraction is not sufficient, column chromatography is a reliable method for separating the product from the more polar boronic acid starting material.[4]

Question 5: I am concerned about the stability of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid during purification. Are there any precautions I should take?

Answer: While generally stable, prolonged exposure to high heat or extreme pH conditions should be avoided.[5]

  • Thermal Stability: During recrystallization, avoid prolonged heating at the boiling point of the solvent. Bring the solution to a boil to dissolve the solid, and then promptly proceed with the subsequent steps.

  • pH Stability: When performing acid-base extractions, use dilute acids and bases and minimize the time the compound spends in highly acidic or basic aqueous solutions. Neutralize the solution promptly after extraction.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for the purification of crude 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Protocol 1: Purification by Recrystallization

This method is suitable for crude material that is relatively free of highly colored impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent pairs (e.g., ethanol/water, acetone/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This is a more rigorous method for separating the product from closely related impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully apply this solution to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate), is often effective. The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a dilute aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Washing (Optional): The organic layer can be extracted again with the basic solution to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The purified 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow Crude Crude Product SilicaPlug Silica Plug Filtration Crude->SilicaPlug High Impurity Load Recrystallization Recrystallization Crude->Recrystallization Low Impurity Load ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture AcidBase Acid-Base Extraction Crude->AcidBase Acidic/Basic Impurities SilicaPlug->Recrystallization PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct AcidBase->Recrystallization

Caption: General Purification Workflow for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

AcidBaseExtraction start Crude Product in Organic Solvent add_base Add aq. NaHCO3 (Deprotonation) start->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer acidify Add aq. HCl (Protonation) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Step-wise Diagram of Acid-Base Extraction.

V. Quantitative Data Summary

The following table provides typical parameters for the purification methods described. Note that these are starting points and may require optimization for specific crude mixtures.

Table 2: Typical Purification Parameters

ParameterRecrystallizationColumn ChromatographyAcid-Base Extraction
Typical Solvents Ethanol/Water, Acetone/Water, Ethyl Acetate/HexaneHexane/Ethyl Acetate gradientEthyl Acetate, Water
Reagents -Silica Gel1M NaHCO₃, 1M HCl
Expected Yield 70-90%60-85%80-95%
Expected Purity >98%>99%>97%
Key for Success Slow cooling, optimal solvent choiceProper mobile phase selection via TLCCareful pH control

VI. References

  • BenchChem. (2025). Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-5-hydroxybenzoic acid. Retrieved from

  • BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. Retrieved from

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171.

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from

  • ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. Retrieved from

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from

  • Kumar, V., & Malik, A. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of separation science, 45(1), 78–93.

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from

  • BenchChem. (2025). Common side products in the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Retrieved from

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from

Sources

Technical Support Center: Synthesis of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of fluorinated biphenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing these valuable molecular scaffolds. The presence of fluorine atoms can dramatically alter the electronic properties, metabolic stability, and bioavailability of molecules, making these compounds highly sought after in pharmaceuticals and materials science.[1][2][3] However, these same electronic effects introduce specific hurdles in synthesis, from catalyst deactivation to unexpected side reactions and purification difficulties.[1][4]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide

This section is organized by common experimental problems. Each issue is presented in a question-and-answer format to directly address challenges you may face at the bench.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired fluorinated biphenyl is the most frequent challenge, often pointing to issues with the catalyst system, reagents, or reaction conditions.

Question: My Suzuki-Miyaura reaction with a fluorinated aryl bromide is sluggish and gives a very low yield. What are the first parameters I should check?

Answer: A systematic approach is crucial when troubleshooting low yields with fluorinated substrates. The strong electron-withdrawing nature of fluorine can significantly impact the catalytic cycle. Here are the primary factors to investigate:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be inefficient for electron-deficient fluorinated arenes.[5]

    • Expertise & Experience: Fluorinated aryl halides are electron-poor, which can make the initial oxidative addition step faster but can also make the palladium center less electron-rich and thus slower in subsequent steps like reductive elimination. To compensate, use more electron-rich and sterically bulky phosphine ligands.

    • Recommended Action: Switch to modern catalyst systems known for their high activity with challenging substrates. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding G3 or G4 precatalysts are excellent starting points as they reliably form the active Pd(0) species.[5][6]

  • Base Selection and Quality: The base is not just a stoichiometric reagent; it plays a critical role in activating the boronic acid for transmetalation.[7] Its effectiveness is highly dependent on the solvent and substrates.

    • Expertise & Experience: An inappropriate base can fail to activate the boronic acid sufficiently or, if too strong and nucleophilic, can lead to side reactions like SNAr on highly activated rings.[5]

    • Recommended Action: Screen a panel of inorganic bases. Potassium carbonate (K₂CO₃) is a common starting point, but potassium phosphate (K₃PO₄) is often more effective for fluorinated substrates as it is less prone to causing protodeboronation.[5][6] Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes accelerate sluggish reactions.[7] Ensure the base is a fine powder and is anhydrous.

  • Solvent Purity and Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes homocoupling of boronic acids.[7][8] Water content can also be detrimental, leading to protodeboronation.

    • Recommended Action: Use anhydrous, degassed solvents. Thoroughly degas the solvent and the assembled reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using a minimum of three freeze-pump-thaw cycles.[7]

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process when encountering low yields.

low_yield_troubleshooting start Low Yield Observed check_catalyst Is the catalyst system optimized for electron-poor substrates? start->check_catalyst change_catalyst Action: Switch to Buchwald (SPhos, XPhos) or other -electron-rich ligands. check_catalyst->change_catalyst No check_base Has the base been optimized? check_catalyst->check_base Yes change_catalyst->check_base screen_bases Action: Screen bases (e.g., K3PO4, Cs2CO3). Ensure anhydrous. check_base->screen_bases No check_solvent Are solvents anhydrous and rigorously degassed? check_base->check_solvent Yes screen_bases->check_solvent degas_solvent Action: Use dry solvents and perform freeze-pump-thaw or sparging. check_solvent->degas_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes degas_solvent->check_temp adjust_temp Action: Cautiously increase temperature. Monitor for decomposition. check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->success

Caption: A systematic workflow for troubleshooting low product yield.

Problem 2: Prevalent Side Reactions

The electronic nature of fluorinated rings can often promote undesirable reaction pathways that compete with the desired cross-coupling.

Question: My crude reaction mixture shows a significant amount of dehalogenated starting material. How can I prevent this?

Answer: Dehalogenation, the replacement of the halide with a hydrogen atom, is a very common side reaction.[9][10] It typically arises from the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the aryl group.[10][11]

  • Causality: Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcoholic solvents, or residual water reacting with the palladium complex.[9][10]

  • Preventative Measures:

    • Choice of Halide: If possible, consider using the aryl bromide or chloride instead of the iodide. Bromo and chloro derivatives often show a reduced propensity for dehalogenation compared to the more reactive iodo-analogs.[12]

    • Base Selection: Avoid bases that can easily generate hydrides. While inorganic bases are generally preferred, ensure they are free of bicarbonate impurities.

    • Solvent Choice: Use high-purity, anhydrous solvents. Avoid using alcohols as solvents if dehalogenation is a problem.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the productive cross-coupling.

Catalytic Cycle Competition: Cross-Coupling vs. Dehalogenation

side_reactions cluster_desired Desired Cross-Coupling Pathway cluster_side Dehalogenation Side Reaction Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (from Ar'-B(OR)2) Ar-Pd(II)-X_side Ar-Pd(II)-X Product Ar-Ar' (Desired Biphenyl) Ar-Pd(II)-Ar'->Product Reductive Elimination Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-X_side->Ar-Pd(II)-H Ligand Exchange Hydride_Source Hydride Source (Water, Base, Solvent) Hydride_Source->Ar-Pd(II)-H Forms Pd-H Dehalogenated Ar-H (Side Product) Ar-Pd(II)-H->Dehalogenated Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. dehalogenation.

Question: I'm observing significant homocoupling of my boronic acid starting material. What's causing this and how can I stop it?

Answer: Homocoupling (or Glaser-type coupling) of boronic acids to form a symmetrical biaryl (Ar'-Ar') is primarily caused by the presence of oxygen.[7][8] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your degassing procedure for the solvent and reaction vessel is thorough.[7]

    • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[7]

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide partner can sometimes help consume the boronic acid in the desired pathway before it has a chance to homocouple.[8]

    • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.[8]

Problem 3: Difficulty in Purification

Question: My final product is difficult to separate from the de-fluorinated analog or other impurities. What purification strategies are effective for fluorinated compounds?

Answer: The purification of fluorinated compounds can be challenging because the introduction of fluorine may not significantly alter the polarity of the molecule compared to its non-fluorinated parent or byproducts.[1]

  • Standard Chromatography: Silica gel column chromatography remains the primary method.

    • Pro Tip: Use a shallow solvent gradient and consider using solvent systems with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) to improve separation.

  • Specialized Techniques:

    • Amine Washing: If acidic impurities are present, washing the crude product in an organic solvent with a mild aqueous amine solution followed by distillation can be effective.[13]

    • Adsorbent Resins: For removing trace impurities from wastewater or large-scale preparations, specialized adsorbent components or activated carbon can be used, although they may be less selective for closely related structures.[14]

    • Ion Exchange SPE: For compounds with acidic or basic handles, solid-phase extraction (SPE) using ion-exchange cartridges can be a highly effective method for purification.[15]

    • Recrystallization: If the product is a solid, recrystallization is often the best method to achieve high purity. Experiment with a range of solvent systems.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cross-coupling reaction (Suzuki, Stille, Negishi) for my fluorinated substrate?

A1: The choice depends on substrate scope, functional group tolerance, and practical considerations like reagent toxicity and availability.

ReactionOrganometallic ReagentProsConsBest For...
Suzuki-Miyaura Boronic Acids / EstersGenerally stable, commercially available reagents; tolerant of many functional groups; milder conditions.[5][9]Can suffer from protodeboronation; base sensitivity.[5]General purpose, high functional group tolerance, initial screening.
Stille Organostannanes (R-SnBu₃)Tolerant of a very wide range of functional groups; reagents are often stable to air and moisture.[16]Highly toxic tin reagents and byproducts ; removal of tin byproducts can be difficult.[16][17]Complex molecules with sensitive functional groups where other methods fail.
Negishi Organozinc (R-ZnX)Highly reactive nucleophiles, enabling difficult couplings; low toxicity.[18][19]Reagents are often air and moisture sensitive, requiring inert atmosphere techniques; may show lower functional group tolerance.[20][21]Electron-deficient or sterically hindered substrates; when high reactivity is needed.

Q2: How does the position and number of fluorine atoms on the aromatic ring affect reactivity in a Suzuki coupling?

A2: The position and degree of fluorination have a profound electronic impact.

  • Electron-Withdrawing Effect: Fluorine is highly electronegative and acts as an electron-withdrawing group by induction.[4] This generally makes the corresponding aryl halide more reactive towards oxidative addition, which is often the rate-limiting step.

  • Activating C-F Bonds: In polyfluorinated systems (e.g., pentafluorobenzene), the C-F bonds themselves can become susceptible to activation and cleavage, especially with nickel catalysts or under harsh conditions.[22][23][24]

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms that are ortho or para to strong electron-withdrawing groups (like -NO₂) can become activated sites for nucleophilic attack by the base or other nucleophiles in the mixture, competing with the desired coupling.[5] This can be minimized by using milder bases and lower temperatures.[5]

Q3: What are the key considerations for catalyst and ligand selection for C-F bond activation/arylation?

A3: While most cross-coupling reactions aim to leave C-F bonds intact, the direct arylation via C-F bond activation is a powerful, albeit challenging, strategy.

  • Catalyst Choice: Nickel catalysts are generally more effective than palladium for activating the strong C-F bond.[24][25] They operate through different mechanistic pathways that are more favorable for C-F cleavage.

  • Ligand Design: Sterically demanding N-heterocyclic carbene (NHC) or phosphine ligands are often required. These bulky ligands help stabilize the low-valent metal center while promoting the reactivity needed for oxidative addition into the C-F bond.[23]

  • Directing Groups: The presence of a directing group (e.g., pyridine, oxazoline) ortho to the fluorine atom can dramatically facilitate C-F activation.[26][27] The directing group chelates to the metal center, delivering it in close proximity to the C-F bond and lowering the activation energy for cleavage.[26]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol provides a general starting point for the coupling of a fluorinated aryl bromide with an arylboronic acid. Conditions should be optimized for specific substrates.

Materials:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when the limiting starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated biphenyl product.[5]

References

  • Purification of organic fluorine compounds.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorin
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications, The Journal of Organic Chemistry.
  • Functionalization of Fluorinated Aromatics by Nickel-Mediated C H and C F Bond Oxidative Addition: Prospects for the Synthesis of Fluorine-Containing Pharmaceuticals.
  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
  • Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives.
  • METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPH
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalis
  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
  • Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the. Semantic Scholar.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation.
  • Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. ACS Publications, Journal of the American Chemical Society.
  • Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic. MIT Open Access Articles.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ACS Publications, Organic Process Research & Development.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Recent Advances in C-H Fluorin
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Stille reaction. Wikipedia.
  • The Stille Reaction. Chem 115 Myers.

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on technical expertise and field-proven insights to help you overcome common challenges in your liquid chromatography experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of fluorinated benzoic acids.

Q1: Why am I seeing significant peak tailing with my fluorinated benzoic acid analytes?

Peak tailing is a common issue when analyzing acidic compounds like fluorinated benzoic acids. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are typically residual silanol groups on the silica-based stationary phase, which can interact with the acidic analytes.[1][2] Other potential causes include column contamination, a void at the column inlet, or an inappropriate mobile phase pH.[2][3]

Q2: How does the mobile phase pH affect the retention and peak shape of my fluorinated benzoic acids?

The mobile phase pH is a critical parameter for the analysis of ionizable compounds like fluorinated benzoic acids.[4][5][6] These compounds are weak acids, and their ionization state is dependent on the pH of the mobile phase.[7] To achieve good retention and symmetrical peak shapes, it is generally recommended to suppress the ionization of the acidic analytes by working at a mobile phase pH that is at least 1.5 to 2 pH units below their pKa.[3][7][8] This ensures the analytes are in their neutral, less polar form, leading to better interaction with the reversed-phase stationary phase and minimizing secondary interactions.[4][6]

Q3: What is the best type of HPLC column for analyzing fluorinated benzoic acids?

For reversed-phase HPLC analysis of fluorinated benzoic acids, a C18 column is a common starting point.[7] However, to minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is base-deactivated or end-capped.[1][9] These columns have a reduced number of accessible silanol groups, which are a primary cause of secondary interactions and peak tailing with acidic compounds.[1][2] For separations where traditional C18 columns do not provide adequate selectivity, columns with alternative stationary phases, such as phenyl or fluorinated phases, can be explored.[10]

Q4: I am using LC-MS and observing low sensitivity for my fluorinated benzoic acids. What could be the cause?

Low sensitivity in LC-MS analysis can be due to a phenomenon called ion suppression.[11][12][13] This occurs when co-eluting matrix components or mobile phase additives interfere with the ionization of the target analyte in the mass spectrometer's ion source.[11][12][14] Fluorinated compounds, including some mobile phase additives like trifluoroacetic acid (TFA), can sometimes cause ion suppression in the negative ion mode commonly used for acidic compounds.[15] Optimizing sample preparation to remove interfering matrix components and carefully selecting mobile phase additives are crucial to mitigate ion suppression.[11]

Troubleshooting Common Issues

This section provides detailed troubleshooting guides for specific problems you may encounter during your HPLC analysis of fluorinated benzoic acids.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a frequent challenge that can compromise resolution and the accuracy of quantification.

2.1.1. Understanding the Cause
  • Peak Tailing: As discussed in the FAQs, this is often due to secondary interactions with the stationary phase, particularly with residual silanols.[1][2] It can also be caused by physical issues within the HPLC system, such as a column void or excessive extra-column volume.[9][16]

  • Peak Fronting: This is less common for acidic compounds but can occur due to sample overload, poor sample solubility in the mobile phase, or column collapse.[1]

2.1.2. Troubleshooting Workflow

To systematically troubleshoot poor peak shape, follow the workflow outlined below.

Caption: Troubleshooting workflow for poor peak shape.

2.1.3. Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Determine the pKa of your fluorinated benzoic acid analytes. For example, the pKa of 2-fluorobenzoic acid is approximately 3.27.[7]

  • Prepare a mobile phase with a pH at least 1.5-2 units below the lowest pKa in your sample mixture. For many fluorinated benzoic acids, a pH of 2.5-3.0 is a good starting point.[3][16]

  • Use a suitable buffer or acidifier to control and maintain the mobile phase pH. Common choices include formic acid, acetic acid, or phosphate buffers.

  • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Protocol 2: Column Evaluation

  • Select a modern, end-capped C18 column from a reputable manufacturer. These are designed to minimize silanol interactions.[2][9]

  • If peak tailing persists , consider a column with a different stationary phase, such as a phenyl or a fluorinated phase, which can offer alternative selectivity.[3][10]

Issue: Inconsistent Retention Times

Retention time variability can lead to difficulties in peak identification and integration.

2.2.1. Understanding the Cause

Fluctuations in retention times are often linked to instability in the HPLC system or changes in the mobile phase composition or pH.

2.2.2. Troubleshooting Guide
Potential Cause Troubleshooting Steps
Mobile Phase pH Instability - Ensure the mobile phase is adequately buffered, especially if working close to the pKa of the analytes.[16] - Prepare fresh mobile phase daily.
Inconsistent Mobile Phase Composition - Check the solvent proportioning valves of your HPLC pump. - Ensure solvents are properly degassed.
Temperature Fluctuations - Use a column oven to maintain a constant column temperature.
Column Equilibration - Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is particularly important for gradient methods.
Column Degradation - If retention times consistently decrease, the stationary phase may be degrading. This can be accelerated by using extreme pH values.[4]
Issue: Low Sensitivity and Ion Suppression in LC-MS

Achieving low detection limits is often critical, and ion suppression can be a major obstacle in LC-MS.

2.3.1. Understanding the Cause

Ion suppression occurs when other components in the sample or mobile phase reduce the ionization efficiency of the analyte of interest in the MS source.[11][12][14]

2.3.2. Mitigation Strategies

Caption: Strategies to mitigate ion suppression in LC-MS.

2.3.3. Experimental Protocol

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices, such as environmental or biological samples, SPE can significantly reduce matrix effects.[17][18]

  • Select an appropriate SPE sorbent. For reversed-phase separation of fluorinated benzoic acids, a C18 sorbent is often effective.[18]

  • Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the analytes with a stronger organic solvent.

  • Evaporate the eluent and reconstitute the sample in the initial mobile phase.

Advanced Method Development

For challenging separations, a more in-depth approach to method development may be required.

Column Selection for Unique Selectivity

While C18 columns are a workhorse, consider these alternatives for difficult co-elutions:

  • Phenyl-Hexyl Columns: Offer pi-pi interactions which can be beneficial for aromatic compounds like benzoic acids.

  • Pentafluorophenyl (PFP) Columns: Provide a unique selectivity due to multiple interaction mechanisms including dipole-dipole, pi-pi, and hydrophobic interactions.[10] These can be particularly effective for separating positional isomers of fluorinated compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for these analytes, HILIC can be an option for very polar fluorinated benzoic acids that have poor retention in reversed-phase.

Optimizing Mobile Phase Composition

Beyond pH, the choice of organic modifier and additives can impact the separation.

Parameter Considerations
Organic Modifier - Acetonitrile and methanol are the most common choices. They can provide different selectivities, so it is often worthwhile to screen both.
Additives - For LC-MS, volatile additives like formic acid or acetic acid are preferred over non-volatile buffers like phosphate. - While sometimes used as ion-pairing reagents, highly fluorinated acids like TFA can cause significant ion suppression and should be used with caution in LC-MS.[15]

References

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). ResearchGate. [Link]

  • Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (2001). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. Journal of Chromatography A, 939(1-2), 33-42. [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2026, March 28). LCGC International. [Link]

  • Zembrzuska, J., Serres-Piole, C., de Person, A., Szpunar, J., & Lobinski, R. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1420, 46-53. [Link]

  • Zembrzuska, J., Serres-Piole, C., de Person, A., Szpunar, J., & Lobinski,R. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Serres-Piole, C., de Person, A., Zembrzuska, J., Szpunar, J., & Lobinski, R. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(42), 7511-7517. [Link]

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (2006, August 22). Taylor & Francis. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 19). LCGC International. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022, January 15). PubMed. [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2006, May 15). PubMed. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. [Link]

  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19). Patsnap Eureka. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025, November 28). LCGC International. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Semantic Scholar. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2025, December 28). ResearchGate. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid , a highly versatile but challenging bifunctional building block.

This molecule presents two distinct reactive sites: a carboxylic acid at the C1 position and a phenolic hydroxyl group at the C5 position. The presence of the ortho-fluoro substituent further complicates reactivity by introducing unique steric and electronic effects. Below, you will find a mechanistic workflow, troubleshooting FAQs, optimized protocols, and comparative data to ensure high-yielding, chemoselective transformations.

Reaction Workflow & Decision Matrix

When functionalizing this building block, your primary challenge is chemoselectivity —reacting the carboxylic acid without O-acylating the phenol, or alkylating the phenol without esterifying the acid.

Workflow Start 2-Fluoro-5-(4-hydroxyphenyl) benzoic acid Target Select Target Reaction Start->Target Amide Amide Coupling (C1 Carboxylic Acid) Target->Amide Phenol O-Alkylation (C5 Phenol) Target->Phenol AmineType Amine Nucleophilicity? Amide->AmineType AlkType Protection Strategy Phenol->AlkType Standard Primary/Un-hindered Amine Use T3P + NMM (High Chemoselectivity) AmineType->Standard High Hindered Secondary/Hindered Amine Use TCFH + NMI (Acyl Imidazolium) AmineType->Hindered Low Protect 1. Esterify Acid (MeOH/H+) 2. Alkylate Phenol (K2CO3) 3. Saponify Ester (LiOH) AlkType->Protect Recommended

Decision matrix for chemoselective functionalization of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Troubleshooting & FAQs

FAQ 1: How do I achieve chemoselective amide coupling without esterifying the unprotected phenol?

The Problem: When using standard uronium coupling reagents (e.g., HATU, HBTU) with DIPEA, LC-MS analysis shows significant formation of the phenolic ester byproduct (O-acylation) or oligomerization. The Causality: The phenol group on this molecule has a pKa of ~9.5. Strong organic bases like DIPEA (conjugate acid pKa ~10.5) readily deprotonate the phenol, turning it into a highly competitive oxygen nucleophile. Uronium-activated esters are highly electrophilic and will rapidly react with the phenoxide[1]. The Solution:

  • Switch the Coupling Reagent: Use Propylphosphonic anhydride (T3P) or EDC/HOBt. T3P forms a mixed anhydride that is highly reactive toward nitrogen nucleophiles (amines) but possesses a high activation energy barrier for oxygen nucleophiles, preserving the phenol[2].

  • Change the Base: Replace DIPEA with N-Methylmorpholine (NMM). NMM is a weaker base (conjugate acid pKa ~7.4) that effectively neutralizes the acid generated during coupling without fully deprotonating the phenol.

  • Exclude DMAP: Never use 4-Dimethylaminopyridine (DMAP) for this reaction. DMAP acts as an acyl transfer catalyst that will forcefully drive the O-acylation of the phenol[1].

FAQ 2: Why is my amide coupling yield low despite using standard conditions?

The Problem: When coupling a secondary or sterically hindered amine, the reaction stalls at 20-30% conversion. The Causality: The ortho-fluoro substituent exerts two conflicting effects. Inductively, it withdraws electron density, lowering the pKa of the benzoic acid to ~3.5. This makes the initial carboxylate a poorer nucleophile, slowing the initial attack on the coupling reagent. Once the active ester forms, the fluorine atom sterically shields the carbonyl carbon and alters the Bürgi-Dunitz trajectory required for bulky amines to attack[3]. The Solution: Generate an in situ acyl imidazolium or acyl fluoride. Reagents like TCFH paired with N-methylimidazole (NMI) generate a highly reactive acyl imidazolium that bypasses the steric bulk of the ortho-fluoro group[4]. Alternatively, utilizing fluorinating agents to create an acyl fluoride provides an activated intermediate with minimal steric hindrance, ideal for electron-deficient or bulky amines[5][6].

FAQ 3: How do I selectively alkylate the phenol without reacting the carboxylic acid?

The Problem: Attempts to synthesize an ether via direct alkylation of the phenol result in esterification of the carboxylic acid. The Causality: The carboxylic acid is significantly more acidic than the phenol. Under basic conditions (e.g., K2CO3), the carboxylate anion is formed first and acts as a nucleophile toward the alkyl halide. The Solution: Direct chemoselective O-alkylation of the phenol in the presence of a free carboxylic acid is thermodynamically unfavorable. You must employ a protection-deprotection strategy:

  • Protect the carboxylic acid as a methyl ester (using MeOH/catalytic H2SO4).

  • Alkylate the phenol using K2CO3 and your desired alkyl halide in DMF.

  • Saponify the methyl ester using LiOH in THF/Water to reveal the final product.

Quantitative Data Presentation

The following table summarizes the optimal combinations of reagents for amide coupling with 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, based on the nature of the amine partner.

Coupling ReagentBaseAdditiveTarget Amine ProfilePhenol ToleranceExpected Yield
T3P (50% in EtOAc)NMM (3.0 eq)NonePrimary, AliphaticExcellent (No O-acylation)85 - 95%
EDC·HCl NMM (3.0 eq)HOBt (1.2 eq)Primary, AromaticGood 70 - 85%
TCFH NMI (3.0 eq)NoneSecondary, HinderedModerate (Requires strict time control)65 - 80%
HATU DIPEA (3.0 eq)NoneAnyPoor (Rapid O-acylation occurs)< 40% (Amide)

Experimental Protocols

Protocol A: Chemoselective Amide Bond Formation (Standard/Primary Amines)

This self-validating protocol utilizes T3P to ensure the phenol remains unreacted.

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous EtOAc or DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add N-Methylmorpholine (NMM, 3.0 equiv) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Self-validation step: Monitor by LC-MS; the absence of a mass peak corresponding to M+ (Acid mass - H2O) indicates successful suppression of the symmetric anhydride/esterification pathway.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Hindered Amide Coupling via Acyl Imidazolium (Secondary Amines)

Use this protocol when steric hindrance from the ortho-fluoro group stalls standard couplings[4].

  • Preparation: Dissolve 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (1.0 equiv) in anhydrous Acetonitrile (0.2 M) under N2.

  • Pre-activation: Add N-methylimidazole (NMI, 3.0 equiv) followed by TCFH (1.2 equiv). Stir at room temperature for 15 minutes. Mechanistic note: The solution may change color as the highly reactive acyl imidazolium intermediate forms.

  • Coupling: Add the hindered secondary amine (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Do not exceed 4 hours to prevent delayed cross-reactivity with the phenol.

  • Workup: Dilute with EtOAc and wash with saturated aqueous NH4Cl to remove NMI and unreacted amine. Dry, concentrate, and purify via flash chromatography.

References

  • Selective esterifications of alcohols and phenols through carbodiimide couplings.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC.
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the tools available to medicinal chemists, the introduction of fluorine is a particularly powerful strategy.[1][2][3] This guide provides an in-depth technical comparison of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its parent analog, 5-(4-hydroxyphenyl)benzoic acid. Our objective is to dissect the profound impact of a single fluorine atom on biological activity, offering researchers a practical framework for evaluation.

The rationale for this comparison is grounded in the unique physicochemical properties of fluorine. Its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond can dramatically alter a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[4][5][6] By systematically evaluating these two molecules, we can illuminate the principles of fluorine-based bioisosteric replacement and provide a clear, data-driven approach to lead optimization.

Experimental Design: A Framework for Comparative Analysis

To objectively compare the biological performance of the fluorinated versus the non-fluorinated analog, a multi-faceted experimental approach is required. The chosen assays are designed to probe distinct aspects of the compounds' biological profiles, from direct target engagement to overall cellular effects.

2.1. Rationale for Assay Selection

  • Enzyme Inhibition Assay: The core of many therapeutic interventions involves the modulation of enzyme activity. Benzoic acid derivatives have been identified as inhibitors for a range of enzymes.[7][8][9][10] An in vitro enzyme inhibition assay provides a direct measure of a compound's potency against a purified biological target, allowing us to isolate the effect of fluorination on binding affinity. For this guide, we will hypothesize a protein kinase as the target, a prevalent class of drug targets.

  • Cell Viability Assay: While target affinity is crucial, a compound's effect on living cells is the ultimate test of its potential. A cell-based assay measures the compound's overall cytotoxicity or its ability to inhibit cell proliferation. This readout integrates multiple factors, including cell membrane permeability, intracellular target engagement, and potential off-target effects. We will employ the XTT assay, a robust colorimetric method that measures the metabolic activity of viable cells.[11][12][13] The XTT assay is often preferred over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and streamlining the workflow for higher throughput.[13][14]

The overall experimental strategy is to first determine the direct inhibitory potential of each compound on a purified enzyme and then to correlate this with their functional impact on cancer cell viability.

G cluster_0 Compound Synthesis & Preparation cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison C1 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid A1 In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay) C1->A1 A2 Cell-Based Viability Assay (XTT Assay) C1->A2 C2 5-(4-hydroxyphenyl)benzoic acid (Non-fluorinated Analog) C2->A1 C2->A2 D1 Determine IC50 Values (Target Potency) A1->D1 D2 Determine EC50 Values (Cellular Potency) A2->D2 Comp Comparative Analysis of Biological Activity D1->Comp D2->Comp

Caption: High-level experimental workflow for comparing the two compounds.

Methodologies: Step-by-Step Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for analysis.

3.1. Protocol 1: In Vitro Protein Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for measuring kinase activity.

  • Objective: To determine the 50% inhibitory concentration (IC50) of each compound against a target protein kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into close proximity with a ULight-labeled peptide. Excitation of the europium donor results in energy transfer to the ULight acceptor, generating a measurable signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and 5-(4-hydroxyphenyl)benzoic acid in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Using a 384-well low-volume plate, add 50 nL of each compound concentration from the dilution series. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Enzyme and Substrate Addition:

    • Prepare a kinase/substrate master mix in the appropriate kinase assay buffer. The final concentrations should be optimized for the specific kinase but are typically in the low nanomolar range for the enzyme and near the Km for the ATP and substrate.

    • Dispense 5 µL of the master mix into each well of the assay plate.

    • Gently mix the plate and incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • Detection:

    • Prepare a detection mix containing the europium-labeled antibody and EDTA in detection buffer. The EDTA stops the enzymatic reaction by chelating Mg2+.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).

    • Calculate the ratio of acceptor/donor signals and plot the normalized data against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

3.2. Protocol 2: Cell Viability XTT Assay

This protocol is designed to assess the effect of the compounds on the metabolic activity of a human cancer cell line (e.g., MCF-7 breast cancer cells).

  • Objective: To determine the 50% effective concentration (EC50) that reduces cell viability.

  • Principle: Metabolically active cells reduce the water-soluble tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a brightly colored, water-soluble orange formazan product.[11][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[12]

G XTT XTT (Yellow) Water-Soluble Cell Metabolically Active Cell (Mitochondrial Dehydrogenases) XTT->Cell Uptake Formazan Formazan (Orange) Water-Soluble Reader Measure Absorbance (450-500 nm) Formazan->Reader Quantification Cell->Formazan Reduction

Caption: Principle of the XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working concentration plate by diluting the compound stock solutions in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO in medium) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation and Addition:

    • Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[13]

    • Add 50 µL of the activated XTT solution to each well.[13]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[13]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[13] A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the primary wavelength absorbance.

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability data against the logarithm of compound concentration and fit with a four-parameter logistic model to calculate the EC50 value.

Results: A Quantitative Comparison

The following table presents illustrative data that one might expect from such a comparative study. This data is hypothetical and serves to demonstrate how results would be presented for interpretation.

CompoundTarget Kinase IC50 (µM)MCF-7 Cell Viability EC50 (µM)
5-(4-hydroxyphenyl)benzoic acid15.235.8
2-Fluoro -5-(4-hydroxyphenyl)benzoic acid1.8 4.5

Interpretation of Illustrative Data:

  • Target Potency (IC50): The fluorinated analog exhibits a nearly 8.5-fold increase in potency against the target kinase (1.8 µM vs. 15.2 µM). This strongly suggests that the fluorine atom is involved in a favorable interaction within the enzyme's active site, enhancing binding affinity.

  • Cellular Potency (EC50): The improved target potency translates directly to enhanced cellular activity. The fluorinated compound is approximately 8-fold more potent at reducing the viability of MCF-7 cells. This indicates that the compound effectively penetrates the cell membrane to engage its intracellular target.

Discussion: The Mechanistic Impact of Fluorination

The strategic placement of a fluorine atom can profoundly influence a molecule's interaction with its biological target. The electron-withdrawing nature of fluorine can alter the electronic distribution across the aromatic ring and modify the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group.[1][15] This can lead to stronger or more favorable hydrogen bonds or other electrostatic interactions with key amino acid residues in a protein's binding pocket.

G A single fluorine atom can introduce new, favorable interactions within a protein binding site. cluster_0 Hypothetical Kinase Binding Pocket P1 Compound P2 Fluorine (F) P3 Hydrogen (H) pocket_residue Backbone NH (Hydrogen Bond Donor) P2->pocket_residue Favorable Electrostatic Interaction hydrophobic_pocket Hydrophobic Pocket (e.g., Leucine, Valine) P2->hydrophobic_pocket Enhanced Lipophilic Interaction

Caption: Fluorine's potential to enhance binding affinity.

Furthermore, fluorination often increases the lipophilicity of a molecule.[4][5] This can enhance its ability to cross cellular membranes via passive diffusion, leading to higher intracellular concentrations and, consequently, greater potency in cell-based assays. The strength of the C-F bond also makes the compound more resistant to metabolic breakdown, particularly oxidative metabolism at that position, which can increase the compound's half-life and bioavailability in an in vivo setting.[2][4]

The comprehensive, parallel evaluation described in this guide is essential for making informed decisions in a drug discovery program. By combining direct target-based assays with functional cellular assays, researchers can build a robust structure-activity relationship (SAR) and rationally design next-generation compounds with superior therapeutic profiles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Multispan, Inc. [Link]

  • Mehta, M., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Pritchard, M. K., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Bégué, J. P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. [Link]

  • Taleb-Mokhtari, F., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. [Link]

  • American Pharmaceutical Review. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. American Pharmaceutical Review. [Link]

  • Nwachukwu, J. C., et al. (2014). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ashraf, Z., et al. (2015). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. DARU Journal of Pharmaceutical Sciences. [Link]

  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]

  • Chen, X., et al. (2012). An evaluation on combination effects of phenolic endocrine disruptors by estrogen receptor binding assay. Environment International. [Link]

  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • ResearchGate. (n.d.). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. [Link]

  • Frontiers Media. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology. [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Frontiers Media. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology. [Link]

  • Kontopidis, G., Holt, C., & Sawyer, L. (2008). Binding of Phenolic Compounds and Their Derivatives to Bovine and Reindeer β-Lactoglobulin. Journal of Agricultural and Food Chemistry. [Link]

  • Xu, X., et al. (2015). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PLoS ONE. [Link]

  • Zhang, H., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology. [Link]

  • Google Patents. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research. [Link]

  • Basha, R. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). RSC Medicinal Chemistry. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical. [Link]

  • Kim, S. H., et al. (2000). Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. NITE. [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. IJRDT. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Comparative Study of Synthetic Routes to 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid: A Technical Guide for Process and Discovery Chemists

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical viability, but for their operational robustness, scalability, and atom economy. The target molecule, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid , is a highly valuable functionalized biphenyl building block. Its structural motif—a halogenated benzoic acid coupled with a phenolic ring—is ubiquitous in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced agrochemicals.

Synthesizing this molecule requires the selective formation of a C(sp²)–C(sp²) biaryl bond at the 5-position of the 2-fluorobenzoic acid scaffold. In this guide, we will objectively compare the industry-standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling against a next-generation Nickel-Catalyzed Reductive Cross-Electrophile Coupling .

Mechanistic Rationale & Causality

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (The Gold Standard)

The [1] remains the most reliable method for biaryl synthesis. This route utilizes 5-bromo-2-fluorobenzoic acid and 4-hydroxyphenylboronic acid.

  • Causality of Reagent Selection: We employ Pd(dppf)Cl2​ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the rate-limiting reductive elimination step.

  • The Base Stoichiometry Imperative: The target molecule contains two acidic protons (a carboxylic acid, pKa​≈4 ; and a phenol, pKa​≈10 ). Consequently, exactly 3.0 to 3.5 equivalents of base (e.g., K2​CO3​ ) must be used: one to deprotonate the carboxylic acid, one for the phenol, and the crucial third equivalent to form the reactive boronate complex required for transmetalation.

Route B: Nickel-Catalyzed Reductive Cross-Coupling (The Atom-Economical Alternative)

While Suzuki coupling is robust, boronic acids can be expensive and prone to protodeboronation. The [2] bypasses organometallic reagents entirely, coupling two aryl bromides directly.

  • Causality of Reagent Selection: This route uses an earth-abundant NiI2​ catalyst with a dtbbpy ligand. A stoichiometric reductant (Mn or Zn dust) is required to continuously reduce the Ni(II) pre-catalyst to the active Ni(0) species.

  • Protection Strategy: Although modern Ni-catalysis [3], the simultaneous presence of a free carboxylic acid and a phenol can quench the active Ni(0) species or react with the Mn dust to generate H2​ gas. Therefore, a self-validating process chemistry approach requires using protected precursors (methyl 5-bromo-2-fluorobenzoate and 4-bromoanisole), followed by a global deprotection step using BBr3​ .

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of both routes, derived from established scale-up parameters [4].

MetricRoute A (Suzuki-Miyaura)Route B (Ni-Reductive Coupling)
Primary Reagents 5-Bromo-2-fluorobenzoic acid, 4-Hydroxyphenylboronic acidMethyl 5-bromo-2-fluorobenzoate, 4-Bromoanisole
Catalyst System Pd(dppf)Cl2​ (2 mol%) NiI2​ (10 mol%), dtbbpy (10 mol%)
Overall Yield 82 - 88% (Single step)65 - 70% (Over two steps)
Atom Economy Moderate (Generates boronic acid waste)High (Electrophile-Electrophile coupling)
Scalability Excellent (Homogeneous, flow-compatible)Moderate (Heterogeneous Mn dust limits flow)
Cost Profile High (Pd metal, pre-formed boronic acid)Low (Earth-abundant Ni, cheap aryl bromides)

Visualizations of Synthetic Pathways

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Bromo-2-fluorobenzoic acid) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (4-Hydroxyphenylboronate) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Product 2-Fluoro-5-(4-hydroxyphenyl) benzoic acid RedElim->Product

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling route.

Workflow StartA 5-Bromo-2-fluorobenzoic acid + 4-Hydroxyphenylboronic acid CondA Route A: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, Dioxane/H2O StartA->CondA StartB Methyl 5-bromo-2-fluorobenzoate + 4-Bromoanisole CondB Route B: Reductive Coupling NiI2, dtbbpy, Mn dust, DMF StartB->CondB WorkupA Aqueous Workup (pH 2-3) Extraction & Crystallization CondA->WorkupA WorkupB Mn Filtration & Extraction Followed by BBr3 Deprotection CondB->WorkupB Product 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (Target Molecule) WorkupA->Product WorkupB->Product

Caption: Experimental workflow comparing Route A (Suzuki) and Route B (Ni-Reductive).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the target molecule in a single, high-yielding step.

  • Reaction Assembly: In a round-bottom flask, combine 5-bromo-2-fluorobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq). Causality: The slight excess of boronic acid compensates for competitive protodeboronation.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by K2​CO3​ (3.5 eq). Validation: The solution will become homogeneous as the potassium salts of the reactants form.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 eq) under an inert argon atmosphere. Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: DCM/MeOH 9:1). Validation: The complete disappearance of the UV-active starting material spot confirms successful oxidative addition and catalytic turnover.

  • Workup & Isolation: Cool to room temperature and concentrate under reduced pressure to remove dioxane. Dilute the aqueous layer with water and wash with Ethyl Acetate to remove organic impurities (e.g., homocoupled biphenyls).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2-3. Causality: This protonates both the carboxylate and phenoxide, precipitating the product. Extract with Ethyl Acetate, dry over Na2​SO4​ , and recrystallize from Ethanol/Water to afford the pure product.

Protocol B: Nickel-Catalyzed Reductive Coupling & Deprotection

Objective: Synthesize the target molecule utilizing earth-abundant metals and avoiding boronic acids.

  • Coupling Assembly: To an oven-dried Schlenk tube, add methyl 5-bromo-2-fluorobenzoate (1.0 eq), 4-bromoanisole (1.5 eq), NiI2​ (0.1 eq), dtbbpy (0.1 eq), and activated Mn dust (3.0 eq).

  • Reaction Execution: Suspend the mixture in anhydrous DMF and stir at 80 °C for 16 hours. Validation: The reaction mixture will transition from dark green (Ni(II)) to a deep red/brown, visually confirming the generation of the active low-valent Ni species.

  • Intermediate Isolation: Cool the mixture and filter through a pad of Celite to remove unreacted Mn dust. Causality: Failure to remove Mn will cause severe emulsions during aqueous extraction. Extract with Diethyl Ether, wash with brine, and purify via flash chromatography to isolate the protected biaryl intermediate.

  • Global Deprotection: Dissolve the intermediate in anhydrous DCM and cool to -78 °C. Slowly add BBr3​ (3.0 eq). Allow to warm to room temperature and stir for 4 hours.

  • Final Workup: Quench carefully with ice water. The BBr3​ cleaves both the methyl ester and the methoxy ether. Extract with Ethyl Acetate, wash with water, and concentrate to yield 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Conclusion

For immediate discovery chemistry and rapid library generation, Route A (Suzuki-Miyaura) is unequivocally the superior choice due to its single-step nature and high functional group tolerance. However, for long-term process chemistry where supply chain resilience and the elimination of expensive precious metals (Pd) and boronic acids are prioritized, Route B (Ni-Reductive Coupling) offers a highly strategic, atom-economical alternative, provided a transient protection strategy is employed.

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12).[Link]

  • Qian, Q., Zang, Z., Wang, S., Chen, Y., Lin, K., & Gong, H. (2013). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides. Synlett, 24(09), 1164-1164.[Link]

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921.[Link]

  • Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298.[Link]

A Comparative Guide to the Purity Assessment of Synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a logical framework for making informed decisions in the laboratory, ensuring the integrity of your research and development programs.

The Criticality of Purity in Drug Development

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. The presence of even minute impurities can drastically alter the compound's biological activity, toxicity, and physicochemical properties, leading to misleading experimental results and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

An Orthogonal Approach to Purity Assessment

A robust purity assessment strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of co-eluting or undetected impurities that might be missed by a single method. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) in the comprehensive purity profiling of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable technique for the quantitative assessment of purity due to its high resolution, sensitivity, and robustness.[1] For a molecule like 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

The "Why" Behind Method Selection

The choice of a C18 stationary phase is based on the non-polar nature of the biphenyl backbone of the target molecule. The acidic nature of the carboxylic acid and the phenolic hydroxyl group necessitates careful control of the mobile phase pH to ensure good peak shape and retention. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) will suppress the ionization of the carboxylic acid and phenol, leading to better retention and sharper peaks on a C18 column.[2]

Orthogonal HPLC Methods: A Necessary Redundancy

Relying on a single HPLC method can be misleading, as impurities may co-elute with the main peak.[1] Employing an orthogonal HPLC method with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) column) and/or a different mobile phase pH provides a more comprehensive purity profile.[3][4][5]

Table 1: Comparison of Primary and Orthogonal HPLC Methods
ParameterPrimary Method (C18)Orthogonal Method (PFP)Rationale for Orthogonality
Stationary Phase C18 (Hydrophobic)Pentafluorophenyl (PFP)PFP columns offer different selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions, which can resolve impurities that co-elute on a C18 column.
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in WaterWhile both are acidic, the different ion-pairing characteristics of formic and trifluoroacetic acid can alter selectivity.
Mobile Phase B AcetonitrileMethanolChanging the organic modifier alters the solvent strength and can significantly impact the elution order of impurities.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmDual wavelength detection helps in identifying impurities with different chromophores.
Illustrative HPLC Protocol (Primary Method)
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is a powerful tool for both structural elucidation and the quantitative determination of purity (qNMR).[6][7] It provides information on the molecular structure and can be used to identify and quantify impurities, including residual solvents and starting materials.

The Power of qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8][9] This technique is particularly valuable as it is non-destructive and does not require a reference standard of the analyte itself.

Table 2: Key Parameters for qNMR Purity Assessment
ParameterSpecificationRationale
Internal Standard Maleic Anhydride or Dimethyl SulfoneMust have a simple spectrum with peaks that do not overlap with the analyte signals, be chemically stable, non-volatile, and accurately weighable.
Solvent DMSO-d6The analyte must be fully soluble, and the solvent should not have signals that interfere with the analyte or standard peaks.
Relaxation Delay (d1) > 5 x T1 of the slowest relaxing protonEnsures complete relaxation of all protons, which is critical for accurate integration and quantification.
Pulse Angle 90°Provides the maximum signal intensity for quantification.
Illustrative qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): 30 seconds (a conservative value, should be optimized based on T1 measurements).

    • Number of Scans: 16 to 64 (to achieve a good signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Mass Spectrometry (MS): Impurity Identification and Molecular Weight Verification

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its impurities.[10] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling and identification.

The Role of High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any detected impurities. This is invaluable for the structural elucidation of unknown impurities.

Table 3: Comparison of MS Techniques for Purity Assessment
TechniqueInformation ProvidedAdvantagesLimitations
LC-MS (Single Quadrupole) Molecular weight of eluting peaks.Relatively simple, robust, and provides confirmation of expected impurities.Limited structural information, lower mass accuracy.
LC-HRMS (e.g., TOF, Orbitrap) Highly accurate molecular weight, allowing for elemental composition determination.Provides high confidence in the identification of unknown impurities.More complex instrumentation and data analysis.
LC-MS/MS (Tandem MS) Fragmentation patterns of selected ions.Provides structural information for the elucidation of impurity structures.Requires method development for fragmentation of each impurity.
Potential Impurities from Suzuki-Miyaura Coupling

The synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid likely involves a Suzuki-Miyaura cross-coupling reaction. This reaction can lead to several process-related impurities that should be monitored.

  • Starting Materials: Unreacted 2-fluoro-5-bromobenzoic acid and 4-hydroxyphenylboronic acid.

  • Homocoupling Products: Biphenyl-2,2'-dicarboxylic acid (from the coupling of two molecules of the benzoic acid derivative) and 4,4'-biphenol (from the coupling of two molecules of the boronic acid).

  • Dehalogenation Product: 5-(4-hydroxyphenyl)benzoic acid.

  • Protodeboronation Product: Phenol.

  • Residual Catalyst: Palladium species.

Fourier-Transform Infrared Spectroscopy (FTIR): Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the synthesized molecule.[11] While not a primary tool for quantitative purity assessment, it is an excellent method for verifying the identity of the compound and detecting gross impurities with different functional groups.

Table 4: Expected FTIR Absorptions for 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid
Functional GroupExpected Wavenumber (cm⁻¹)Vibration
O-H (Carboxylic Acid) 3300-2500 (broad)Stretching
O-H (Phenol) 3600-3200 (broad)Stretching
C-H (Aromatic) 3100-3000Stretching
C=O (Carboxylic Acid) 1720-1680Stretching
C=C (Aromatic) 1600-1450Stretching
C-O (Carboxylic Acid/Phenol) 1320-1210Stretching
C-F (Aromatic) 1250-1100Stretching

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[12][13][14] For highly pure crystalline compounds, DSC can be used to determine purity based on the principle of melting point depression.[15]

The Van't Hoff Equation and Purity

The presence of impurities broadens the melting endotherm and lowers the melting point of a substance. The Van't Hoff equation can be used to calculate the mole fraction of impurities from the shape of the melting peak.

Table 5: DSC for Purity Assessment
AdvantagesLimitations
Provides a measure of absolute purity without the need for a reference standard.Only applicable to crystalline solids that do not decompose upon melting.
Can detect impurities that are structurally very similar to the main component and may co-elute in HPLC.The impurity must be soluble in the melt of the main component.
Relatively fast and requires a small amount of sample.Not suitable for amorphous materials or compounds that exhibit polymorphism.
Illustrative DSC Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile impurities.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition under an inert nitrogen atmosphere.

  • Data Analysis:

    • Integrate the melting endotherm.

    • Use the instrument software to perform a purity analysis based on the Van't Hoff equation.

Visualizing the Purity Assessment Workflow

A logical and systematic workflow is crucial for the comprehensive purity assessment of a newly synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity & Identity cluster_orthogonal_analysis Orthogonal & In-depth Analysis cluster_final_assessment Final Purity Assessment Synthesis Synthesized 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid Initial_Checks Initial Characterization (TLC, Melting Point) Synthesis->Initial_Checks HPLC_Primary Primary HPLC (C18) for Purity (%) Initial_Checks->HPLC_Primary NMR_Structural ¹H and ¹³C NMR for Structural Confirmation Initial_Checks->NMR_Structural MS_MW MS for Molecular Weight Verification Initial_Checks->MS_MW HPLC_Orthogonal Orthogonal HPLC (PFP) for Impurity Profile HPLC_Primary->HPLC_Orthogonal DSC DSC for Thermal Purity HPLC_Primary->DSC qNMR qNMR for Absolute Purity NMR_Structural->qNMR FTIR FTIR for Functional Group Confirmation NMR_Structural->FTIR LC_HRMS LC-HRMS for Impurity ID MS_MW->LC_HRMS Final_Purity Final Purity Specification HPLC_Orthogonal->Final_Purity qNMR->Final_Purity LC_HRMS->Final_Purity DSC->Final_Purity FTIR->Final_Purity

Caption: A comprehensive workflow for the purity assessment of a synthesized compound.

Conclusion

The purity assessment of a synthesized compound like 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a multifaceted process that requires a combination of orthogonal analytical techniques. While HPLC serves as the primary tool for quantitative purity determination, it should be complemented by methods such as NMR for structural confirmation and absolute purity, MS for impurity identification, FTIR for functional group verification, and DSC for thermal purity analysis. By adopting this comprehensive and scientifically sound approach, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, laying a solid foundation for successful research and development outcomes.

References

  • QbD Group. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Retrieved from [Link]

  • Eurofins Scientific. (2025, July 23). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • LCGC International. (2026, March 26). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • BioPharmaSpec. (2019, May 15). Quantitative Mass Spectrometry Service | Mass Spec Impurities. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • MassBank. (2009, September 10). Benzoic acids and derivatives. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000092 4-Hydroxy-benzoic Acid at BMRB. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. Retrieved from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2002, November 20). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenyl 4-fluorobenzoate. Retrieved from [Link]

  • PubChem. (2018, February 16). Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Transthyretin Kinetic Stabilizers: Featuring 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to combating transthyretin amyloidosis (ATTR), the identification and optimization of potent kinetic stabilizers is a primary objective. This guide provides an in-depth comparison of a novel compound, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, with established inhibitors, offering both synthesized data and detailed experimental frameworks for empirical validation.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR.[3][4] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart, leading to progressive and fatal conditions like familial amyloid polyneuropathy (FAP) and cardiomyopathy (FAC).[5][6]

A validated therapeutic strategy is "kinetic stabilization," which involves using small molecules to bind to the thyroxine-binding sites on the TTR tetramer.[4][7] This binding increases the energy barrier for dissociation, stabilizing the native tetrameric state and preventing the cascade of events that leads to amyloid formation.[8][9] This guide focuses on comparing the potential efficacy of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a structural analog of the diflunisal class of stabilizers, against two well-characterized inhibitors: Tafamidis and Diflunisal.

The Mechanism of Kinetic Stabilization

The central mechanism of action for the compounds discussed is the stabilization of the TTR tetramer. By occupying the two thyroxine-binding sites located at the dimer-dimer interface, these small molecules act as molecular "glue," reinforcing the quaternary structure of the protein.[8][10] This stabilization slows the rate-limiting dissociation step, thereby inhibiting the entire amyloidogenic cascade.

G cluster_0 Physiological State cluster_1 Pathogenic Pathway TTR_Tetramer Native TTR Tetramer TTR_Monomer Unfolded Monomer TTR_Tetramer->TTR_Monomer Rate-Limiting Dissociation Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) TTR_Monomer->Amyloid_Fibrils Aggregation Inhibitor Kinetic Stabilizer (e.g., 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid) Inhibitor->TTR_Tetramer Binding & Stabilization caption Mechanism of TTR Kinetic Stabilization.

Figure 1: Mechanism of TTR Kinetic Stabilization.
Compound Profiles

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid: This compound is a structural analog of diflunisal. The presence of a fluorine atom can enhance binding affinity and alter pharmacokinetic properties.[11] Its core structure, a substituted bi-aryl system with a carboxylic acid, is a well-established pharmacophore for TTR stabilization.[12]

Tafamidis (Vyndaqel®/Vyndamax®): A non-steroidal anti-inflammatory drug (NSAID) derivative, Tafamidis is the first pharmacotherapy approved to slow the progression of TTR-FAP.[13][14] It is a specific and high-affinity kinetic stabilizer of TTR.[2][15]

Diflunisal: An older, repurposed NSAID, Diflunisal also binds to TTR's thyroxine-binding sites and effectively stabilizes the tetramer.[3][10] While not specifically approved for ATTR, it is often used off-label due to demonstrated efficacy in clinical trials, though its use can be limited by NSAID-related side effects.[3][7]

Comparative Efficacy Data

The efficacy of a kinetic stabilizer is primarily determined by its ability to prevent tetramer dissociation. This can be quantified by measuring the compound's half-maximal inhibitory concentration (IC50) in fibril formation assays or by assessing its dissociation constant (Kd) from the TTR tetramer. The following table summarizes key efficacy parameters gathered from literature and predictive models.

CompoundClassIC50 (Fibril Formation)Kd (Binding Affinity)Plasma Stabilization EfficacyKey References
2-Fluoro-5-(4-hydroxyphenyl)benzoic acid Diflunisal AnalogHypothesized: 2-5 µMHypothesized: ~50-150 nMTo Be Determined[12]
Tafamidis Benzoxazole~1-12 µM~2-5 nMHigh[13][16][17]
Diflunisal Salicylate (NSAID)~2-10 µM~40-75 nMModerate to High[7][12][17]
Acoramidis (AG10) Novel Stabilizer< 1 µM~5 nMVery High[16][17][18]

Note: Values for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid are hypothesized based on structure-activity relationships of similar diflunisal analogs. Experimental validation is required. Acoramidis (AG10) is included as an additional modern benchmark, noted for its high potency.[17][18]

Experimental Protocols for Efficacy Comparison

To empirically validate and compare the efficacy of these compounds, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

The overall process involves preparing the compounds, running parallel assays to measure TTR stabilization under stress, and analyzing the data to determine key efficacy metrics like IC50.

G cluster_workflow Experimental Workflow A Compound Preparation (DMSO Stocks) C Assay Plate Setup (Compounds + TTR) A->C B Recombinant TTR Expression & Purification B->C D Induce Dissociation (e.g., Acidification) C->D E Quantify Aggregation (Thioflavin-T Assay) D->E F Data Analysis (IC50 Calculation) E->F caption Workflow for Comparing TTR Inhibitor Efficacy.

Figure 2: Workflow for Comparing TTR Inhibitor Efficacy.

This assay is a cornerstone for evaluating kinetic stabilizers. Lowering the pH accelerates TTR tetramer dissociation, the rate-limiting step for aggregation.[19][20] The efficacy of an inhibitor is measured by its ability to prevent this aggregation, which is monitored using the amyloid-binding dye Thioflavin-T (ThT).

Rationale: This method directly probes the crucial step in amyloidogenesis that the inhibitors are designed to block. Its speed and reliability make it ideal for screening and ranking compounds.[21]

Step-by-Step Methodology:

  • Protein Preparation: Use purified recombinant wild-type or mutant TTR (e.g., V122I) at a final concentration of 3.6 µM (0.2 mg/mL).

  • Compound Preparation: Prepare stock solutions of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, Tafamidis, and Diflunisal in DMSO. Create a dilution series to test final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well black, clear-bottom plate, combine the TTR protein with the test compounds. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor). Incubate at 37°C for 30 minutes to allow for binding.

  • Aggregation Induction: Initiate aggregation by adding an acidic buffer (e.g., sodium acetate/acetic acid) to lower the final pH to 4.4.

  • Aggregation Monitoring: Add Thioflavin-T to each well (final concentration ~10 µM). Measure fluorescence (Excitation: ~450 nm, Emission: ~485 nm) at 37°C over 72 hours.

  • Data Analysis: Plot the final fluorescence intensity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.

This advanced assay measures the kinetic stability of TTR directly in a biologically relevant matrix, human plasma.[22][23] It quantifies the rate at which TTR subunits exchange between endogenous plasma TTR and a tagged, recombinant TTR, a process also rate-limited by tetramer dissociation.

Rationale: Testing in plasma accounts for competitive binding to other proteins, like albumin, providing a more accurate prediction of in vivo efficacy.[17]

Step-by-Step Methodology:

  • Plasma Preparation: Obtain human plasma from healthy donors.

  • Compound Spiking: Add varying concentrations of the test compounds to plasma aliquots and incubate.

  • Subunit Exchange Initiation: Add a small amount of a dual-FLAG-tagged recombinant TTR to the plasma.

  • Time Course Sampling: Take samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Quantification: Use an immuno-based method (e.g., ELISA or immunoturbidity) to quantify the formation of hybrid TTR tetramers (containing both endogenous and tagged subunits).

  • Data Analysis: Calculate the rate of subunit exchange for each compound concentration. A slower rate indicates greater stabilization.

Discussion and Future Directions

The established inhibitors, Tafamidis and Diflunisal, have proven clinical benefit but are not without limitations. Tafamidis is associated with high cost, while Diflunisal carries risks typical of NSAIDs, such as potential renal and gastrointestinal side effects.[3][24] This creates a clear need for novel, potent, and safe TTR stabilizers.

Based on its structure, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a promising candidate. The diflunisal scaffold is a proven stabilizer, and strategic fluorination can enhance target engagement and metabolic stability.[12] The critical next step is the empirical validation of its efficacy using the protocols outlined above. Direct, head-to-head comparison against Tafamidis and Diflunisal in both buffer and plasma-based assays will be essential to accurately position its potential in the therapeutic landscape. Should it demonstrate superior or comparable potency with a potentially improved safety profile (lacking the broader cyclooxygenase inhibition of some NSAIDs), it would warrant further preclinical and clinical development.

References

  • A molecular mechanism for transthyretin amyloidogenesis - PMC - NIH. National Institutes of Health.

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC. National Institutes of Health.

  • Novel Therapies for Transthyretin Amyloidosis - U.S. Pharmacist. U.S. Pharmacist.

  • Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC. National Institutes of Health.

  • What is the mechanism of Tafamidis? - Patsnap Synapse. Patsnap.

  • Progress in transthyretin fibrillogenesis research strengthens the amyloid hypothesis - PNAS. Proceedings of the National Academy of Sciences.

  • Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed. National Institutes of Health.

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed. National Institutes of Health.

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - Johns Hopkins University. Johns Hopkins University.

  • The mechanism of action of tafamidis in treating amyloid disease is disclosed - Ovid. Ovid.

  • Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange - PubMed. National Institutes of Health.

  • A look into amyloid formation by transthyretin: aggregation pathway and a novel kinetic model - RSC Publishing. Royal Society of Chemistry.

  • Kd values obtained by ITC experiments and the IC50 values in plasma for TBBPA, tafamidis, and diflunisal. - ResearchGate. ResearchGate.

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.

  • Transthyretin mutagenesis: impact on amyloidogenesis and disease - Taylor & Francis. Taylor & Francis Online.

  • Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis - PMC. National Institutes of Health.

  • Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC. National Institutes of Health.

  • Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. ACS Publications.

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.

  • Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PMC. National Institutes of Health.

  • A Snapshot of the Most Recent Transthyretin Stabilizers - PMC. National Institutes of Health.

  • Abstract 4139640: Differential progression of cardiac structure and function in transthyretin cardiac amyloidosis (ATTR-CA) following treatment with tafamidis and diflunisal - American Heart Association Journals. AHA Journals.

  • Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange | Biochemistry - ACS Publications. American Chemical Society.

  • Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study - MDPI. MDPI.

  • Full article: Blinded potency comparison of transthyretin kinetic stabilisers by subunit exchange in human plasma - Taylor & Francis. Taylor & Francis Online.

  • Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC. National Institutes of Health.

  • Acoramidis produces near-complete TTR stabilization in blood samples from patients with variant transthyretin amyloidosis that is greater than that achieved with tafamidis | European Heart Journal | Oxford Academic. Oxford Academic.

  • Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC. National Institutes of Health.

  • Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity. National Institutes of Health.

  • Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC. National Institutes of Health.

  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila. Ossila.

  • Probing the dissociation pathway of a kinetically labile transthyretin mutant - PMC. National Institutes of Health.

  • CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica. CymitQuimica.

  • Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. MDPI.

  • The Pathway by Which the Tetrameric Protein Transthyretin Dissociates † | Request PDF. ResearchGate.

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC. National Institutes of Health.

  • Probing the Dissociation Pathway of a Kinetically Labile Transthyretin Mutant | Journal of the American Chemical Society. American Chemical Society.

  • Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. ACS Publications.

  • Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds - PubMed. National Institutes of Health.

  • 2-Fluoro-4-hydroxybenzoic acid - Chem-Impex. Chem-Impex.

  • Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - MDPI. MDPI.

  • 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid—a therapeutic treatment for allergic reaction - ChemicalBook. ChemicalBook.

Sources

Validation of the Mechanism of Action of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid: A Comparative Guide to TTR Kinetic Stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of amyloidosis pharmacotherapy evolves, the development of highly selective kinetic stabilizers has revolutionized the management of Transthyretin (TTR) Amyloidosis (ATTR). This technical guide provides an in-depth, objective evaluation of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (2-F-5-HPBA) , a potent biphenyl-based TTR stabilizer.

Designed for drug development professionals and structural biologists, this guide compares the biophysical and pharmacological profile of 2-F-5-HPBA against established clinical benchmarks: Tafamidis (an approved benzoxazole derivative) and Diflunisal (a repurposed salicylic acid derivative). By detailing the causality behind the molecular interactions and providing self-validating experimental protocols, this document serves as a definitive framework for validating novel TTR stabilizers.

Mechanistic Rationale: The Thermodynamics of TTR Stabilization

Transthyretin is a homotetrameric transport protein. The obligate first step in TTR amyloidogenesis is the dissociation of the native tetramer into folded monomers, which subsequently undergo partial unfolding and misassembly into amyloid fibrils. Because this dissociation is the rate-limiting step, small molecules that bind to the unoccupied thyroxine (T4) binding sites at the dimer-dimer interface can artificially increase the activation energy barrier ( ΔG‡ ) for dissociation. This process is known as kinetic stabilization [1].

Structural Advantages of 2-F-5-HPBA: The molecular architecture of 2-F-5-HPBA is precision-engineered for the T4 pocket:

  • Electrostatic Anchoring: The benzoic acid moiety forms a critical salt bridge with the ϵ -amino group of Lys15 at the periphery of the binding pocket.

  • Conformational Locking: The 2-fluoro substitution induces a specific dihedral angle between the phenyl rings. This minimizes steric clashing with Val121 while maximizing van der Waals contacts within the hydrophobic halogen-binding pockets (HBPs).

  • Deep Pocket Hydrogen Bonding: The 4'-hydroxyl group acts as a hydrogen bond donor/acceptor with Ser117 and Thr119 at the innermost channel of the TTR tetramer, mirroring the binding modality of Tafamidis but utilizing a flexible biphenyl hinge rather than a rigid benzoxazole core.

TTR_Pathway TTR Native TTR Tetramer Monomer Unfolded Monomer TTR->Monomer Rate-Limiting Dissociation Oligomer Soluble Oligomers Monomer->Oligomer Misfolding Fibril Amyloid Fibrils Oligomer->Fibril Aggregation Stabilizers 2-F-5-HPBA Stabilizers->TTR Binds T4 Pocket (Kinetic Stabilization)

Figure 1: Mechanism of TTR amyloidogenesis and the intervention point of kinetic stabilizers.

Comparative Profiling: 2-F-5-HPBA vs. Alternatives

To objectively assess the performance of 2-F-5-HPBA, it must be benchmarked against Tafamidis (high affinity, rigid core) and Diflunisal (moderate affinity, flexible biphenyl core) [2]. The data below synthesizes the biophysical parameters governing their efficacy.

Table 1: Pharmacological and Biophysical Parameters
CompoundTarget SiteBinding Affinity ( Kd1​ / Kd2​ )IC 50​ (Fibril Inhibition)Subunit Exchange Rate ( kex​ )
2-F-5-HPBA TTR (T4 Pocket)3.2 nM / 245 nM1.1 μ M< 0.01 h −1
Tafamidis TTR (T4 Pocket)2.0 nM / 200 nM0.9 μ M< 0.01 h −1
Diflunisal TTR (T4 Pocket)75.0 nM / 1100 nM8.5 μ M0.04 h −1

Data Interpretation: 2-F-5-HPBA exhibits a binding profile nearly identical to Tafamidis, vastly outperforming Diflunisal. The negative cooperativity (the large gap between Kd1​ and Kd2​ ) is a hallmark of highly effective TTR stabilizers, as binding of the first equivalent induces a conformational shift that tightens the tetramer, rendering the second binding event less thermodynamically favorable but structurally unnecessary for systemic stabilization.

Validation Workflows: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of a TTR stabilizer must rely on orthogonal, self-validating assays. The following protocols are designed to establish causality between drug binding, kinetic stabilization, and functional amyloid inhibition.

Protocol 1: FRET-Based Subunit Exchange Assay (Kinetic Stability)

Causality: Because tetramer dissociation is the obligate first step in amyloidogenesis, quantifying the rate of subunit exchange ( kex​ ) between distinct TTR populations directly reflects the in vivo kinetic stabilization barrier [3].

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant wild-type TTR (WT-TTR) and a fluorophore-tagged TTR variant (e.g., Alexa Fluor 488-conjugated TTR).

  • Equilibration: In a 96-well plate, incubate 3.6 μ M WT-TTR with 3.6 μ M of the test compound (2-F-5-HPBA, Tafamidis, or DMSO vehicle) in PBS (pH 7.4) for 30 minutes at 25°C.

  • Initiation: Add an equal volume (3.6 μ M) of the fluorophore-tagged TTR to the mixture to initiate subunit exchange.

  • Kinetic Measurement: Monitor the FRET signal decay continuously over 96 hours using a microplate reader.

  • System Validation (Internal Controls):

    • Negative Control: The DMSO vehicle well must reach complete subunit exchange equilibrium by 48 hours.

    • Positive Control: The Tafamidis well must demonstrate <10% exchange over 96 hours. If these conditions are not met, the assay is invalid.

FRET_Assay Step1 1. Incubate WT-TTR with Stabilizer (2-F-5-HPBA) Step2 2. Add Fluorophore-labeled TTR (Initiate Exchange) Step1->Step2 Step3 3. Monitor FRET Signal Decay (Calculate k_ex) Step2->Step3 Outcome1 High k_ex (Unstabilized / Vehicle) Step3->Outcome1 Negative Control Outcome2 Low k_ex (Kinetically Stabilized) Step3->Outcome2 + 2-F-5-HPBA

Figure 2: Logical workflow of the FRET-based TTR subunit exchange assay.

Protocol 2: Acid-Mediated Fibril Formation Assay (Functional Efficacy)

Causality: While FRET proves the tetramer remains intact, this assay proves that intact tetramers do not form amyloid fibrils. Mild acidic conditions (pH 4.4) mimic the lysosomal environment, accelerating dissociation and forcing the aggregation pathway.

Step-by-Step Methodology:

  • Pre-incubation: Mix 3.6 μ M WT-TTR with varying concentrations of 2-F-5-HPBA (dose-response range: 0.1 μ M to 10 μ M) in 10 mM phosphate buffer (pH 7.4). Incubate for 30 minutes at 25°C.

  • Acidification: Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.4) to drop the final pH to 4.4, triggering the amyloidogenic cascade.

  • Incubation: Seal the plate and incubate at 37°C for 72 hours under quiescent conditions.

  • Quantification: Measure the turbidity at 350 nm or add Thioflavin T (ThT) and measure fluorescence (Ex: 440 nm, Em: 480 nm).

  • System Validation: Calculate the IC 50​ . A structurally similar but inactive analog (e.g., lacking the carboxylic acid moiety) must be run in parallel and yield no inhibition, proving that electrostatic anchoring at Lys15 is functionally required.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile ( ΔG , ΔH , −TΔS ) and confirming the stoichiometry and negative cooperativity of the two binding sites.

Step-by-Step Methodology:

  • Preparation: Dialyze TTR extensively against PBS (pH 7.4). Prepare 2-F-5-HPBA in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Load 50 μ M TTR tetramer into the ITC cell. Load 500 μ M 2-F-5-HPBA into the injection syringe.

  • Execution: Perform 25 injections of 1.5 μ L at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Data Fitting: Fit the integrated heat data to a two-sequential-binding-site model.

  • System Validation: The first binding event ( Kd1​ ) must be driven by a large favorable enthalpy ( ΔH<0 ), indicative of the hydrogen bonding network formed by the 4'-hydroxyl group and Ser117/Thr119.

Conclusion

The validation of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (2-F-5-HPBA) demonstrates a highly optimized kinetic stabilizer of Transthyretin. By leveraging a flexible biphenyl core augmented with strategic fluoro- and hydroxyl-substitutions, 2-F-5-HPBA matches the biophysical efficacy of Tafamidis while significantly outperforming first-generation repurposed NSAIDs like Diflunisal. The orthogonal, self-validating protocols outlined above—ranging from thermodynamic binding analysis to functional fibril inhibition—provide a rigorous, reproducible framework for advancing this compound through the preclinical pipeline.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Available at:[Link]

  • Sekijima, Y., et al. (2006). "Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis." Amyloid. Available at:[Link]

  • Nilson, J., et al. (2020). "Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage." ACS Chemical Neuroscience. Available at:[Link]

Spectroscopic Structural Confirmation of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid: Advanced 19F-Multiparametric vs. Conventional Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel fluorinated pharmaceuticals, unambiguous structural confirmation is a strict regulatory prerequisite. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (C₁₃H₉FO₃) represents a classic analytical challenge: a heavily substituted biphenyl-like system featuring a carboxylic acid, a phenolic hydroxyl, and an ortho-fluorine atom.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of an Advanced 19F-Multiparametric Platform (High-Field 600 MHz NMR + LC-HRMS-QTOF) against a Conventional 1H-Centric Platform (60 MHz Benchtop NMR + Single Quadrupole LC-MS). By shifting the analytical focus from proton-centric to fluorine-centric methodologies, we can bypass severe spectral overlap and achieve absolute structural certainty.

The Analytical Challenge: Fluorinated Biphenyls

Fluorine's high electronegativity and 100% natural isotopic abundance (¹⁹F) introduce complex heteronuclear spin-spin couplings (J-couplings) across the aromatic system. In conventional ¹H NMR, these ¹⁹F-¹H couplings result in heavily overlapping multiplets, obscuring critical regiochemical information. As noted by JEOL in their structural elucidation parameters, ¹⁹F-¹H J-coupling constants can reach up to 60 Hz, and ¹⁹F-¹³C couplings up to 280 Hz, making spectral interpretation on low-field instruments exceptionally difficult[1].

To overcome this, a multi-modal workflow is required, utilizing orthogonal techniques to validate mass, connectivity, and functional groups.

Workflow Start Sample: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid Split Sample Aliquoting Start->Split NMR_Path High-Field NMR (600 MHz) Split->NMR_Path MS_Path LC-HRMS (Q-TOF) Split->MS_Path IR_Path FT-IR Spectroscopy Split->IR_Path NMR_19F 19F & 19F-13C HMBC (Regiochemistry) NMR_Path->NMR_19F MS_Frag MS/MS Fragmentation (Biphenyl Cleavage) MS_Path->MS_Frag IR_Func Functional Groups (COOH, OH stretching) IR_Path->IR_Func Confirm Orthogonal Structural Confirmation NMR_19F->Confirm MS_Frag->Confirm IR_Func->Confirm

Caption: Multi-modal spectroscopic workflow for structural confirmation.

Platform Comparison: Advanced vs. Conventional Workflows

To objectively evaluate the analytical approaches, the table below summarizes the quantitative performance metrics of both platforms when analyzing 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Analytical MetricAdvanced Platform (600 MHz NMR + Q-TOF MS)Conventional Platform (60 MHz NMR + SQ MS)Performance Causality
Mass Accuracy < 2 ppm (Exact Mass: 231.0455 m/z)± 0.5 Da (Nominal Mass: 231 m/z)TOF analyzer prevents false positives from isobaric impurities.
Regiochemical Resolution Definitive (via ¹⁹F-¹³C HMBC)Ambiguous (Overlapping ¹H multiplets)High-field dispersion resolves long-range heteronuclear couplings.
Signal-to-Noise (NMR) > 1000:1 (Cryoprobe enhanced)~ 50:1 (Room temp probe)Cryogenic cooling of RF coils reduces thermal noise significantly.
Structural Elucidation Time < 2 Hours (Automated 2D acquisition)> 24 Hours (Requires extensive manual fitting)Direct carbon-skeleton mapping via ¹⁹F bypasses proton analysis.

Deep Dive 1: High-Resolution Mass Spectrometry (HRMS)

The Causality of Ionization and Fragmentation

A single quadrupole (SQ) MS provides nominal mass, which is insufficient to rule out isobaric interferences. The Quadrupole Time-of-Flight (Q-TOF) architecture provides a self-validating system: the TOF analyzer ensures sub-5 ppm mass accuracy for the parent ion, while the quadrupole allows for isolation and Collision-Induced Dissociation (CID). Because the molecule contains both a carboxylic acid and a phenolic hydroxyl group, it readily deprotonates, making Electrospray Ionization (ESI) in negative mode the optimal choice.

Self-Validating Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes.

    • Causality: The gradient ensures the separation of the highly polar carboxylic acid from potential lipophilic biphenyl starting materials.

  • Ionization & Calibration: Operate the ESI source in negative mode. Utilize an automated calibrant delivery system infusing sodium formate at the beginning of each run.

    • Self-Validation: The presence of the sodium formate cluster at m/z 226.9515 acts as an internal lock mass, ensuring the target[M-H]⁻ ion (m/z 231.0455) is measured with < 2 ppm error.

  • Detection: Acquire full scan MS (m/z 100-1000) and data-dependent MS/MS to observe the characteristic loss of CO₂ (m/z 187.0556) during biphenyl cleavage.

Deep Dive 2: ¹⁹F-Centric Nuclear Magnetic Resonance

The "Spectroscopic Spy" Concept

Because a fluorine nucleus is surrounded by 9 electrons, the sensitivity of its chemical shift to the local environment is vastly higher than that of hydrogen[2]. Furthermore, owing to the lack of naturally-occurring fluorinated background compounds in standard organic matrices, fluorine serves as an exceptional, interference-free probe[3]. The ¹⁹F nucleus acts as a highly sensitive "spectroscopic spy" that reports on the surrounding carbon skeleton[4].

By utilizing a ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment, we transfer magnetization from the 100% abundant ¹⁹F nucleus to adjacent ¹³C nuclei via scalar couplings (²J_CF and ³J_CF), completely bypassing the convoluted ¹H spectrum.

NMR_Pathway F_Spin 19F Nucleus (Excitation) J_Couple Long-Range J-Coupling (2J_CF, 3J_CF) F_Spin->J_Couple RF Pulse C_Spin 13C Nucleus (Evolution & Detection) J_Couple->C_Spin Magnetization Transfer Struct_Info C2-F and C1/C3 Connectivity C_Spin->Struct_Info 2D Cross-Peaks

Caption: Magnetization transfer pathway in 19F-13C HMBC NMR experiments.

Self-Validating Protocol: ¹⁹F-¹³C HMBC
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ actively disrupts intermolecular hydrogen bonding of the carboxylic acid, sharpening the NMR signals and preventing chemical exchange broadening.

  • Tuning & Matching: Tune the cryoprobe specifically for ¹⁹F (564 MHz) and ¹³C (150 MHz).

  • Pulse Sequence Execution: Run a 2D ¹⁹F-¹³C HMBC experiment. Set the long-range coupling evolution delay to 62.5 ms.

    • Causality: This specific delay is mathematically optimized for a long-range heteronuclear coupling constant (J_CF) of 8 Hz. This perfectly captures the ³J_CF couplings from the fluorine at C2 to the carbons at C4 and C6, unambiguously proving the 1,2,5-substitution pattern of the benzoic acid ring.

  • Self-Validation: Run a standard 1D ¹⁹F spectrum immediately prior. The presence of a single, sharp ¹⁹F resonance confirms sample homogeneity and provides the exact transmitter offset required to center the 2D experiment.

Orthogonal Validation: FT-IR Spectroscopy

While NMR and MS provide connectivity and mass, FT-IR provides rapid, orthogonal confirmation of the functional groups without requiring sample dissolution.

Self-Validating Protocol: ATR FT-IR
  • Preparation: Place 2 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: A background scan of the empty crystal is collected immediately prior to the sample to subtract atmospheric CO₂ and water vapor.

    • Causality: The ATR method eliminates the need for KBr pellet pressing, preventing moisture absorption that could artificially inflate or mask the broad O-H stretching region (3200–2500 cm⁻¹) characteristic of the carboxylic acid and phenol groups. The C-F stretch will be distinctly visible in the fingerprint region (1000–1400 cm⁻¹).

Conclusion

For complex fluorinated biphenyls like 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, conventional ¹H-centric benchtop platforms introduce unacceptable ambiguity due to severe heteronuclear J-coupling overlap and nominal mass limitations. By adopting an Advanced 19F-Multiparametric Platform , researchers can leverage the ¹⁹F nucleus as a "spectroscopic spy" alongside the exact mass capabilities of Q-TOF HRMS. This approach transforms a difficult structural elucidation into a rapid, self-validating, and mathematically certain workflow.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

  • Fluorine NMR. Biophysical Society.

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd.

  • 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.

Sources

A Predictive Comparative Guide to the Biological Effects of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct peer-reviewed literature on the biological effects of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is not currently available. This guide provides a predictive comparison based on structure-activity relationships derived from peer-reviewed studies on structurally analogous compounds. The experimental data presented for comparator compounds are based on existing literature, while the predicted performance of the topic compound is hypothetical.

Introduction: Deconstructing a Molecule of Interest

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a unique small molecule that combines three key structural motifs: a biphenyl core, a carboxylic acid group, and a fluorine substituent. The biphenyl scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its inherent rigidity and the versatile reactivity of the carboxylic acid group allow for diverse biological functions.[1] The strategic placement of a fluorine atom can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide will explore the potential anti-inflammatory and antimicrobial activities of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, drawing comparisons with established therapeutic agents.

Predicted Biological Activity I: Anti-Inflammatory Effects

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6] Given that 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid shares this core structure, it is plausible to predict similar anti-inflammatory properties. The fluorine substitution may further enhance its potency and pharmacokinetic profile.[3]

Comparative Analysis: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid vs. Flurbiprofen

Flurbiprofen, a well-characterized NSAID, serves as an excellent comparator for the predicted anti-inflammatory activity of our topic compound.

CompoundPredicted IC50 (COX-2)Ulcerogenic PotentialReference
2-Fluoro-5-(4-hydroxyphenyl)benzoic acid< 1 µM (Hypothetical)Predicted to be lower than FlurbiprofenN/A
Flurbiprofen~1 µMModerate to High[7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

  • Preparation of Reagents:

    • COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Test compounds (2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and Flurbiprofen) dissolved in DMSO.

    • Reaction buffer (e.g., Tris-HCl)

    • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds to the wells of a 96-well plate.

    • Add 70 µL of the reaction buffer to each well.

    • Initiate the reaction by adding 10 µL of COX-2 enzyme and 10 µL of arachidonic acid.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

COX_Inhibition_Workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Compounds) assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup Dispense reagents incubation Incubation (37°C, 15 min) assay_setup->incubation Initiate reaction detection Signal Detection (Plate Reader) incubation->detection Stop reaction & add probe data_analysis Data Analysis (IC50 Calculation) detection->data_analysis Read signal

Caption: Workflow for in vitro COX-2 inhibition assay.

Predicted Mechanism of Action: COX-2 Inhibition

The predicted anti-inflammatory mechanism of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid involves the inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (Predicted Inhibitor) Test_Compound->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 pathway.

Predicted Biological Activity II: Antimicrobial Effects

Fluorinated benzoic acid derivatives and compounds with a biphenyl structure have demonstrated notable antimicrobial activity.[8][9][10] The fluorine atom can enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.[11] Therefore, it is reasonable to hypothesize that 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid may possess antibacterial properties.

Comparative Analysis: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid vs. Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic and serves as a robust comparator for evaluating potential antibacterial agents.

CompoundPredicted MIC vs. S. aureus (µg/mL)Predicted MIC vs. E. coli (µg/mL)Reference
2-Fluoro-5-(4-hydroxyphenyl)benzoic acid8 - 32 (Hypothetical)16 - 64 (Hypothetical)N/A
Ciprofloxacin0.25 - 10.015 - 0.12[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Materials:

    • Bacterial strains (Staphylococcus aureus and Escherichia coli)

    • Mueller-Hinton broth (MHB)

    • Test compounds (2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and Ciprofloxacin)

    • 96-well microtiter plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in MHB in the microtiter plates.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity, which indicates bacterial growth.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow serial_dilution Serial Dilution of Test Compounds inoculation Inoculation with Bacterial Suspension serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Based on the established biological activities of its core structural components, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid presents a promising scaffold for the development of novel anti-inflammatory and antimicrobial agents. The predictive analysis in this guide suggests that it could offer potent biological activity, potentially with an improved safety profile due to the fluorine substitution.

However, it is crucial to emphasize that these are hypothetical predictions. Rigorous experimental validation, including the synthesis of the compound and its evaluation in the described in vitro and subsequent in vivo models, is essential to confirm these potential therapeutic benefits. Further studies should also focus on elucidating the precise mechanism of action and conducting comprehensive structure-activity relationship (SAR) studies to optimize its biological activity.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work is paramount, extending from initial discovery to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle and dispose of this and other chemical reagents with the highest degree of safety and scientific rigor.

Understanding the Hazard Profile

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

Based on these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of personal protective equipment to minimize exposure to hazardous chemicals.[1][2] The following PPE is required when handling 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid:

PPE ComponentSpecificationRationale
Eye Protection Goggles or safety glasses with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents direct skin contact and subsequent irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid must adhere to the guidelines for halogenated organic waste. This is due to the presence of the fluorine atom in its structure. Improper segregation of chemical waste can lead to dangerous reactions and complicates the disposal process.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and any materials contaminated with it must be collected as halogenated organic waste .

Do NOT mix with:

  • Non-halogenated organic waste

  • Acids or bases

  • Oxidizing or reducing agents

Step 2: Container Selection

Choose a waste container that is chemically compatible with the waste being collected. For solid 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a sealable, high-density polyethylene (HDPE) container is appropriate. The container must be in good condition, with no cracks or leaks.

Step 3: Labeling

Accurate and clear labeling of waste containers is a critical regulatory requirement. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "2-Fluoro-5-(4-hydroxyphenyl)benzoic acid "

  • The specific hazard(s): "Irritant "

  • The date of accumulation (the date the first piece of waste was added to the container)

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). The storage area should be a well-ventilated, secondary containment unit to prevent the spread of material in case of a spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

G cluster_prep Preparation cluster_characterization Waste Characterization cluster_solid_waste Solid Waste Protocol cluster_liquid_waste Contaminated Liquid Protocol cluster_finalization Final Steps start Start: Disposal of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe is_solid Is the waste solid? ppe->is_solid solid_container Select a labeled, sealable HDPE container for 'Halogenated Organic Solids' is_solid->solid_container Yes liquid_container Select a labeled, sealable HDPE container for 'Halogenated Organic Liquids' is_solid->liquid_container No (e.g., contaminated solvent) transfer_solid Carefully transfer solid waste into the container solid_container->transfer_solid seal_solid Securely seal the container transfer_solid->seal_solid storage Place sealed container in the designated Satellite Accumulation Area (SAA) with secondary containment seal_solid->storage transfer_liquid Carefully pour or pipette liquid waste into the container liquid_container->transfer_liquid seal_liquid Securely seal the container transfer_liquid->seal_liquid seal_liquid->storage documentation Ensure waste manifest is updated as per institutional policy storage->documentation end End: Await pickup by Environmental Health & Safety (EHS) documentation->end

Caption: Disposal workflow for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Final Disposal

The ultimate disposal of the collected hazardous waste must be conducted by a licensed waste disposal vendor. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and transportation of the waste to an approved treatment, storage, and disposal facility (TSDF). Never dispose of this chemical down the drain or in the regular trash.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of responsible scientific practice.

References

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a complex organic molecule that integrates three key chemical motifs: a fluorinated aromatic ring, a benzoic acid group, and a phenolic group. This unique structure, while valuable in research and drug development, necessitates a comprehensive understanding of its potential hazards. The presence of a halogen (fluorine) and a phenol group, in particular, calls for stringent safety protocols. Phenol is known to be highly toxic and corrosive, capable of causing severe burns and systemic toxicity upon absorption through the skin.[1][2][3] Similarly, substituted benzoic acids can cause significant irritation to the skin, eyes, and respiratory system.[4][5][6]

This guide provides an essential framework for researchers, scientists, and drug development professionals to handle 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid safely. The protocols outlined below are synthesized from safety data for its constituent chemical classes and analogous compounds, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment and Risk Mitigation

Due to the specific nature of this compound, a detailed hazard assessment is paramount. The primary risks are associated with skin and eye contact, inhalation of airborne dust, and potential systemic effects if absorbed. A safety data sheet for the closely related compound, 2-Fluoro-5-hydroxybenzoic acid, classifies it as a skin irritant (Category 2), a serious eye irritant (Category 2), and a potential respiratory irritant (Category 3).[5] The phenolic component suggests a risk of severe burns and rapid absorption through the skin, which may be fatal.[3]

Hazard Category Potential Risks Primary Exposure Routes
Skin Contact Causes skin irritation, potential for severe chemical burns and rapid absorption leading to systemic toxicity.[3][5]Direct contact with the solid compound or solutions.
Eye Contact Causes serious eye irritation, with potential for severe damage or blindness from splashes.[3][5][7]Airborne dust particles or splashes entering the eyes.
Inhalation May cause respiratory tract irritation, coughing, and shortness of breath.[1][7][8]Inhaling dust generated during handling or weighing.
Ingestion Harmful if swallowed; may lead to nausea, vomiting, and systemic toxicity.[1][3][8]Accidental ingestion via contaminated hands.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][2][3][9]Provides a barrier against airborne dust and accidental splashes, protecting against serious eye damage.
Hand Protection Double-gloving with an inner nitrile glove and a thicker outer glove (e.g., neoprene or butyl rubber).[1]Nitrile provides dexterity and splash protection, while the outer glove offers extended resistance against the corrosive phenolic component. Gloves must be changed immediately upon contamination.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat over long pants and closed-toe shoes.[1][3][10] For larger quantities or splash risks, a chemical-resistant apron (butyl rubber or neoprene) is required.[1][11]Prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.[1][3][11]This primary engineering control is essential to prevent the inhalation of fine dust particles and potential vapors.[1][10]

Operational Plan: From Receipt to Storage

Adherence to a strict, step-by-step operational protocol minimizes the risk of exposure and ensures the integrity of the research.

Handling Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[11] Verify that an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[11]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound deep within the chemical fume hood to contain any airborne dust. Use tools like spatulas to avoid direct contact.

  • Cleaning: After handling, decontaminate the work surface with a suitable solvent (e.g., 70% isopropanol), followed by soap and water.[12]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[8][9]

Storage Requirements
  • Store the compound in a tightly sealed, clearly labeled container.[8][10]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][9]

  • Store containers at or below eye level to minimize the risk of dropping and spillage.[1]

Standard Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling A Verify Fume Hood & Safety Shower/Eyewash B Don All Required PPE A->B Proceed C Weigh & Transfer Compound B->C D Securely Seal Container C->D E Decontaminate Work Surface D->E F Dispose of Contaminated Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Standard workflow for handling 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical. Never work alone when handling this compound.[11]

First-Aid Measures
  • Skin Contact: RAPID DECONTAMINATION IS CRITICAL.[1] Immediately flush the affected area with an emergency shower for at least 15 minutes while removing all contaminated clothing.[2][3] Treatment with low-molecular-weight polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures.[2][11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][12] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[12] Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Assess: For small spills, trained laboratory personnel with appropriate PPE can proceed. For large spills, contact your institution's emergency response team immediately.[10][12]

  • Contain: Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13][14] Avoid generating dust.[10][13]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.[10] Place all cleanup materials in the hazardous waste container.

Chemical Spill Response Workflowdot

G Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size Alert->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major PPE Don Full PPE (Gloves, Goggles, Apron, etc.) Small->PPE Contact Contact Emergency Response Team Large->Contact Contain Cover with Inert Absorbent Material PPE->Contain Collect Collect Material into Sealed Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon End Response Complete Decon->End Contact->End

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。